6-Iodobenzo[d]thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZKYFUJVAZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626898 | |
| Record name | 6-Iodo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654070-00-5 | |
| Record name | 6-Iodo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Iodobenzo[d]thiazole from 4-iodoaniline
An In-depth Technical Guide to the Synthesis of 6-Iodobenzo[d]thiazole from 4-Iodoaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive, research-level overview of the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The strategic placement of the iodine atom at the 6-position renders this molecule a versatile building block for the development of novel therapeutics through subsequent cross-coupling reactions. Our focus will be on a robust and widely-documented synthetic pathway commencing from the readily available starting material, 4-iodoaniline. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer field-proven insights to ensure both conceptual understanding and practical success.
Strategic Synthesis Design: The Hugershoff Reaction Pathway
The transformation of an aryl amine into a benzothiazole ring system is a cornerstone of heterocyclic chemistry. For the specific conversion of 4-iodoaniline to the target scaffold, the most direct and reliable approach is a variation of the Hugershoff benzothiazole synthesis. This strategy involves two key transformations:
-
Thiourea Formation: The initial step involves the reaction of the starting aniline with a thiocyanate salt to form an N-arylthiourea intermediate.
-
Oxidative Cyclization: This intermediate then undergoes an intramolecular electrophilic cyclization, driven by an oxidizing agent, to construct the thiazole ring fused to the benzene core.
This pathway directly yields 2-amino-6-iodobenzo[d]thiazole . The 2-amino group is a common feature of this synthetic route and can be further modified or removed in subsequent steps if the unsubstituted benzothiazole is the final target. For the purposes of this guide, we will focus on the synthesis of this critical, stable intermediate. The choice of bromine in glacial acetic acid as the cyclization agent is based on its extensive validation in the literature, offering high efficiency and predictable regioselectivity.[1][2][3]
Logical Workflow of the Synthesis
The overall process can be visualized as a streamlined workflow from starting material to the purified product.
Caption: High-level workflow for the synthesis of 2-amino-6-iodobenzo[d]thiazole.
Reaction Mechanism: From Arylthiourea to Benzothiazole
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process begins with the in situ formation of the reactive electrophile, thiocyanogen ((SCN)₂), from potassium thiocyanate and bromine. This is followed by electrophilic attack on the aniline and subsequent intramolecular cyclization.
However, a more commonly accepted mechanism for this one-pot synthesis involves the initial formation of N-(4-iodophenyl)thiourea, which then undergoes oxidative cyclization.[3]
-
Thiourea Formation: 4-iodoaniline reacts with potassium thiocyanate in the acidic medium.
-
Electrophilic Activation: The sulfur atom of the thiourea is attacked by the electrophilic bromine. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
-
Intramolecular Cyclization: The electron-rich benzene ring, activated by the nitrogen atom, performs an intramolecular nucleophilic attack on the activated sulfur atom at the ortho position. This is the key ring-forming step.
-
Aromatization & Tautomerization: The resulting intermediate loses a proton (H⁺) and hydrogen bromide (HBr) to re-aromatize and form the stable 2-aminobenzothiazole product.
Caption: Mechanism of bromine-mediated oxidative cyclization of N-(4-iodophenyl)thiourea.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-iodobenzo[d]thiazole
This protocol is designed for robustness and reproducibility. Warning: This procedure involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 |
| Potassium Thiocyanate | KSCN | 97.18 | 333-20-0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |
| Bromine | Br₂ | 159.81 | 7726-95-6 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Ammonium Hydroxide (conc.) | NH₄OH | 35.04 | 1336-21-6 |
Step-by-Step Procedure
-
Reactant Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline (21.9 g, 0.1 mol) in 150 mL of glacial acetic acid.
-
Thiourea Formation: Add potassium thiocyanate (10.7 g, 0.11 mol) to the solution. Stir the mixture vigorously to form a fine suspension.
-
Cooling: Cool the flask in an ice-salt bath until the internal temperature of the slurry is between 0 °C and 5 °C.
-
Bromine Addition: Prepare a solution of bromine (17.6 g, 5.6 mL, 0.11 mol) in 40 mL of glacial acetic acid. Add this solution to the dropping funnel. Begin the dropwise addition of the bromine solution to the cold reactant slurry over a period of 60-90 minutes.
-
Expert Insight: The rate of addition is critical. A slow, controlled addition is necessary to maintain the internal temperature below 10 °C. This prevents unwanted side reactions, such as bromination of the aromatic ring, and ensures the selective formation of the desired product.
-
-
Reaction Completion: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for an additional 2-3 hours. The color will typically change from a reddish-brown to a yellow-orange.
-
Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 800 mL of crushed ice and water with constant stirring. This will precipitate the hydrobromide salt of the product.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9 (as indicated by litmus or pH paper). This step is exothermic and should be done with cooling.
-
Trustworthiness Check: The product is an amine, which forms a soluble salt in the acidic reaction medium. Neutralization deprotonates the amino group, causing the insoluble free base to precipitate out of the solution, ensuring maximum recovery.
-
-
Isolation: Collect the pale yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry under vacuum to a constant weight.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | 2-Amino-6-iodobenzo[d]thiazole |
| Appearance | Pale yellow to off-white crystalline solid |
| Yield | 70-85% |
| Melting Point | ~202-205 °C |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (s, 1H, Ar-H), 7.5 (s, 2H, -NH₂), 7.4-7.5 (m, 2H, Ar-H) |
| Mass Spec (ESI+) | m/z = 276.9 [M+H]⁺ |
Concluding Remarks for the Drug Development Professional
The successful synthesis of 2-amino-6-iodobenzo[d]thiazole provides a highly valuable intermediate for further molecular elaboration. The iodine atom at the C-6 position is a versatile synthetic handle, ideally suited for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination. This allows for the rapid generation of compound libraries targeting a wide range of biological targets. Furthermore, the 2-amino group can be derivatized to explore structure-activity relationships or be removed via diazotization-reduction if the core 6-iodobenzothiazole scaffold is desired. This robust and scalable synthesis serves as a critical first step in the discovery and development of novel benzothiazole-based pharmaceutical agents.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro evaluation of benzothiazole-based ureas as potential ABAD/17β-HSD10 modulators for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 6-Iodobenzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodobenzo[d]thiazole
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its benzothiazole core is a recognized "privileged scaffold" present in numerous bioactive molecules, while the iodine atom at the 6-position provides a versatile synthetic handle for molecular elaboration through cross-coupling reactions. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for ensuring safe handling. This guide provides a comprehensive overview of the known and predicted properties of this compound, details robust experimental protocols for their validation, and contextualizes its utility for researchers, chemists, and drug development professionals.
Introduction: The Significance of this compound
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen, specifically iodine, onto this scaffold dramatically enhances its utility as a chemical building block. The carbon-iodine bond in this compound is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity allows for the systematic and modular synthesis of complex molecular architectures, making it an invaluable intermediate for creating libraries of novel compounds for drug discovery screening.
This document serves as a senior application scientist's guide to this key intermediate. It moves beyond a simple recitation of data to explain the causality behind experimental methodologies and to provide a framework for generating reliable, reproducible results in the laboratory.
Molecular and Structural Characteristics
The fundamental identity of this compound is defined by its unique arrangement of atoms and bonds.
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IUPAC Name: 6-iodo-1,3-benzothiazole
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Synonyms: this compound[1]
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CAS Number: 654070-00-5[1]
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Molecular Weight: 261.09 g/mol [1]
References
A Technical Guide to 6-Iodobenzo[d]thiazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract: 6-Iodobenzo[d]thiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiazole core is a recognized "privileged scaffold," appearing in numerous biologically active molecules, while the iodine substituent serves as a versatile synthetic handle for elaboration into more complex structures via cross-coupling reactions. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed and validated synthetic protocol, key applications in drug discovery, and procurement information for research professionals.
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole ring system, an aromatic bicyclic structure comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1] This scaffold is present in compounds exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Its prevalence in both natural products and synthetic drugs underscores its utility as a pharmacophore that can engage with a variety of biological targets. The strategic functionalization of the benzothiazole core is paramount for modulating pharmacological activity. Halogenated derivatives, such as this compound, are particularly valuable as chemical intermediates, enabling researchers to explore chemical space and develop novel therapeutic agents.
Section 1: Core Physicochemical Properties
This compound, also known as 6-iodo-1,3-benzothiazole, is a solid organic compound at room temperature. Its identity and fundamental properties are summarized below. The primary and most widely recognized CAS Number is 654070-00-5.[4][5][6][7] Researchers should be aware that the CAS number 54420-94-9 refers to a different, though related, compound: this compound-2-thiol.[8][9]
| Property | Value | Source |
| CAS Number | 654070-00-5 | [4][5][6] |
| Molecular Formula | C₇H₄INS | [4][6] |
| Molecular Weight | 261.08 g/mol | |
| Appearance | Solid | [4][6] |
| Melting Point | 80-81 °C | [4] |
| Boiling Point | 316.8 ± 15.0 °C (at 760 mmHg) | [4] |
| Purity | Typically ≥97% | [4][6] |
| InChI Key | NICZKYFUJVAZLV-UHFFFAOYSA-N | [4][6] |
| Synonyms | 6-iodo-1,3-benzothiazole | [5] |
Section 2: Synthesis and Mechanistic Insights
The introduction of an iodine atom onto the benzothiazole scaffold is most reliably achieved via the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry.[4][5][6] This method provides a regiochemically controlled route from a readily available amino precursor, in this case, 6-aminobenzothiazole. The process involves two critical stages: diazotization of the primary amine, followed by displacement of the resulting diazonium group with iodide.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a self-validating system. Successful diazotization is visually indicated by the dissolution of the starting amine and the absence of brown nitrogen oxide fumes (indicating controlled addition of nitrite). The subsequent displacement reaction is marked by vigorous nitrogen evolution, providing clear confirmation of the reaction's progress.
Starting Material: 6-Aminobenzothiazole Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃), Sodium Thiosulfate (Na₂S₂O₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 6-aminobenzothiazole (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C in an ice-water bath. Constant stirring is essential.
-
Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The strong acidic medium is required for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the 1,3-benzothiazol-6-diazonium chloride intermediate.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Causality: The displacement of the diazonium group (a superb leaving group as N₂ gas) by the iodide nucleophile proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] While many Sandmeyer reactions require a copper(I) catalyst, the iodination reaction proceeds effectively without it.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas will be observed.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), 10% aqueous sodium thiosulfate solution (to remove residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.
-
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Section 3: Applications in Drug Discovery
The true value of this compound for researchers lies in its role as a versatile building block. The carbon-iodine bond is relatively weak and highly susceptible to participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Fragment-Based Drug Discovery (FBDD): The benzothiazole core itself is an attractive fragment. Its derivatives can be screened for weak binding to protein targets. A "hit" like this compound provides an immediate vector for chemical elaboration to improve potency and selectivity.
-
Lead Optimization: The iodine atom is a key handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic and predictable introduction of diverse chemical moieties (e.g., aryl, alkynyl, amino groups) at the 6-position, enabling detailed Structure-Activity Relationship (SAR) studies.
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Scaffold for Bioactive Molecules: Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antiviral properties.[2][3] this compound serves as a key starting material for the synthesis of more complex, biologically active compounds targeting these disease areas.
Caption: Role of this compound in a drug discovery workflow.
Section 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a cool (2-8°C), dry, dark place in a tightly sealed container.[6]
Section 5: Commercial Availability and Procurement
This compound is available from several reputable chemical suppliers, catering to research and development quantities. When sourcing, it is crucial to verify the CAS number (654070-00-5) to ensure the correct compound is procured.
| Supplier / Distributor | Notes |
| Sigma-Aldrich | Distributes products from partners such as Ambeed, Inc. and ChemScene LLC.[4][5][6] |
| Ambeed, Inc. | A primary supplier offering various quantities.[6] |
| ChemShuttle | Lists the compound as part of its screening compound library.[7] |
| Alchem.Pharmtech | Provides the compound along with chemical property data. |
| AbacipharmTech | A global chemical supplier listing the product. |
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward and reliable synthesis, combined with the synthetic versatility afforded by the iodo-substituent, makes it an invaluable building block for researchers. Understanding its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of novel, high-value molecules.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotisation [organic-chemistry.org]
Spectroscopic Characterization of 6-Iodobenzo[d]thiazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Iodobenzo[d]thiazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust framework based on established principles and data from structurally related compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to acquire, interpret, and validate the spectroscopic data (NMR, IR, and MS) of this compound and its derivatives.
Introduction: The Significance of this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an iodine atom at the 6-position of the benzo[d]thiazole core creates a molecule with unique properties. The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, and its size and electronic properties can influence the molecule's binding affinity to biological targets. A thorough spectroscopic characterization is the cornerstone of any research involving this compound, ensuring its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
The following table outlines the expected chemical shifts (δ) and coupling constants (J) for the protons of this compound, based on analysis of similar benzothiazole derivatives.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.0 - 9.2 | s | - |
| H-4 | 8.0 - 8.2 | d | ~8.5 |
| H-5 | 7.8 - 8.0 | dd | ~8.5, ~1.5 |
| H-7 | 8.4 - 8.6 | d | ~1.5 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The downfield chemical shift of H-2 is characteristic of a proton attached to an imine-like carbon in a heterocyclic aromatic system. The protons on the benzene ring (H-4, H-5, and H-7) exhibit a splitting pattern typical of a 1,2,4-trisubstituted benzene ring. The large coupling constant between H-4 and H-5 is indicative of ortho coupling, while the smaller coupling between H-5 and H-7 suggests meta coupling.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 90 - 95 |
| C-7 | 120 - 125 |
| C-7a | 152 - 157 |
| C-3a | 135 - 140 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The chemical shift of C-2 is consistent with an sp² hybridized carbon in a thiazole ring. The carbon atom bearing the iodine (C-6) is expected to be significantly shielded, resulting in an upfield chemical shift. The other carbon signals are in the typical range for aromatic carbons.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | C=C and C=N stretching |
| 1450 - 1300 | Aromatic ring vibrations |
| 850 - 800 | C-H out-of-plane bending |
| ~700 | C-I stretch |
The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H bonds and the C=C and C=N bonds of the heterocyclic system. The C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring. The C-I stretching vibration is typically weak and appears in the low-frequency region of the spectrum.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum first, then the sample spectrum.
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.
| m/z | Ion |
| 261 | [M]⁺ (Molecular Ion) |
| 134 | [M - I]⁺ |
| 107 | [C₆H₄S]⁺ |
The molecular ion peak ([M]⁺) at m/z 261 corresponds to the molecular weight of this compound (C₇H₄INS). A prominent fragment ion is expected at m/z 134, corresponding to the loss of an iodine radical. Further fragmentation of the benzothiazole ring can lead to other characteristic ions.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualizing the Structure and Workflow
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application in research and development. This guide provides a comprehensive framework for understanding and obtaining the necessary NMR, IR, and MS data. By following the outlined protocols and interpretative guidance, researchers can confidently verify the structure and purity of this important molecule, paving the way for its use in the discovery of new therapeutic agents and other advanced materials.
solubility of 6-Iodobenzo[d]thiazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 6-Iodobenzo[d]thiazole in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a cornerstone of successful research, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery. This document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility and to provide robust, field-proven protocols for its empirical determination.
Physicochemical Properties of this compound
Before delving into solubility, it is essential to understand the fundamental properties of the molecule. This compound is a solid at room temperature, possessing a rigid, aromatic structure. The presence of the benzothiazole core, combined with a heavy iodine atom, dictates its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-iodo-1,3-benzothiazole | [1] |
| CAS Number | 654070-00-5 | [1] |
| Molecular Formula | C₇H₄INS | [1] |
| Molecular Weight | 277.08 g/mol | N/A |
| Physical Form | Solid | [1] |
| Melting Point | 80-81 °C | |
| Boiling Point | 316.8 ± 15.0 °C at 760 mmHg | |
| InChI Key | NICZKYFUJVAZLV-UHFFFAOYSA-N | [1] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a primary guiding principle, meaning that substances with similar polarities tend to be miscible.[2][3]
The structure of this compound presents several key features that influence its solubility:
-
Aromatic Benzothiazole Core: The fused benzene and thiazole rings create a large, relatively nonpolar, and hydrophobic surface area. This region favors interactions with nonpolar solvents through van der Waals forces.
-
Heteroatoms (Nitrogen and Sulfur): The nitrogen and sulfur atoms in the thiazole ring introduce polarity and electron-rich sites, allowing for potential dipole-dipole interactions with polar solvents.[4]
-
Iodine Substituent: The large, electron-rich iodine atom significantly increases the molecule's polarizability. This enhances London dispersion forces, which can improve solubility in both nonpolar and some polar aprotic solvents.
Based on these features, this compound is predicted to have limited solubility in highly polar protic solvents like water but favorable solubility in a range of organic solvents.[5]
Caption: Intermolecular forces governing solubility.
Expected Solubility Profile in Common Organic Solvents
While exhaustive experimental data is not publicly available, a predictive solubility profile can be constructed based on the compound's structure and the known behavior of related benzothiazoles.[5] This profile is invaluable for selecting appropriate solvents for synthesis, purification, and analytical characterization.
Table 2: Predicted Solubility of this compound at Ambient Temperature
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions can solvate the polar regions of the benzothiazole ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Good balance of polarity and polarizability to interact with the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Moderate polarity allows for solvation of the aromatic system, but lacks strong interactions. |
| Ketones | Acetone | Moderate | Similar to ethers, provides moderate polarity for effective solvation. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The hydrogen-bonding network of alcohols is disrupted by the largely nonpolar solute, potentially limiting solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Van der Waals forces and π-π stacking interactions can occur, but the polarity of the heteroatoms may limit high solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low to Insoluble | These nonpolar solvents lack the ability to effectively solvate the polar regions of the molecule. |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a robust experimental protocol is required. The equilibrium shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), is a gold-standard technique for determining thermodynamic solubility.[6][7][8]
Causality Behind the Method
This protocol is designed to be a self-validating system. By adding an excess of the solid, we ensure that the resulting solution is truly saturated. The extended equilibration period (24-48 hours) is critical to allow the system to reach a thermodynamic minimum, distinguishing this from faster, less accurate kinetic solubility measurements.[7] Quantification via a validated HPLC method with an external calibration curve provides a highly accurate and reproducible measure of the solute concentration.[6][9]
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound (solid, >97% purity)
-
Selected organic solvents (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge (optional)
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
Validated HPLC system with a UV detector
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (e.g., 10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
Remove the vials from the shaker and let them stand for at least 1 hour to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining micro-particulates that could dissolve upon dilution.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (typically the mobile phase).
-
Perform a precise dilution of the filtered saturated solution to ensure its concentration falls within the linear range of the calibration curve.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Record the peak area from the chromatogram.
-
Calculate the concentration in the diluted sample by interpolating from the calibration curve.
-
Multiply the result by the dilution factor to determine the final solubility of this compound in the test solvent. Report the value in units such as mg/mL or mol/L.
-
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar, highly polarizable aromatic heterocycle. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate to low solubility in alcohols and hydrocarbon solvents. This behavior is a direct consequence of its molecular structure. For applications requiring precise concentration data, the experimental protocol detailed herein provides a reliable and accurate method for quantitative solubility determination. This foundational knowledge is indispensable for the effective utilization of this compound in both academic research and industrial drug development.
References
- 1. This compound | 654070-00-5 [sigmaaldrich.com]
- 2. chem.ws [chem.ws]
- 3. m.youtube.com [m.youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sciforum.net [sciforum.net]
- 8. improvedpharma.com [improvedpharma.com]
- 9. researchgate.net [researchgate.net]
The Strategic Advantage of the 6-Iodo Substituent: A Technical Guide to the Applications of 6-Iodobenzo[d]thiazole in Medicinal Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the multifaceted potential of 6-Iodobenzo[d]thiazole as a pivotal building block in modern medicinal chemistry. Moving beyond a general overview of the benzothiazole scaffold, we will dissect the strategic importance of the 6-iodo functional group, elucidating its role as a versatile handle for sophisticated molecular engineering. This document will provide actionable insights, detailed synthetic protocols, and a forward-looking perspective on the application of this compound in the development of next-generation therapeutics.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3] Literature consistently highlights that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating the potency and selectivity of these compounds.[4]
The 6-Iodo Group: A Gateway to Chemical Diversity and Targeted Therapies
The introduction of an iodine atom at the 6-position of the benzothiazole ring transforms a simple scaffold into a highly versatile platform for drug discovery. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of a diverse range of substituents at this position, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
The strategic utility of this compound can be categorized into three principal areas of application:
-
As a Versatile Intermediate for Library Synthesis: The ability to readily modify the 6-position through robust and high-yielding cross-coupling reactions makes this compound an ideal starting material for the generation of large, diverse libraries of novel compounds for high-throughput screening.
-
In the Development of Targeted Therapeutics: The 6-position of the benzothiazole ring has been shown to be critical for interaction with various biological targets. The iodo-substituent provides a reactive site to introduce moieties that can enhance binding affinity, improve pharmacokinetic properties, or introduce new functionalities.
-
In the Synthesis of Imaging Agents: The iodine atom itself can be a radionuclide (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in Single Photon Emission Computed Tomography (SPECT) imaging, or it can serve as a precursor for the introduction of other radiolabels for Positron Emission Tomography (PET) imaging.
Synthetic Applications: Harnessing the Reactivity of the C-I Bond
The true power of this compound lies in its synthetic tractability. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C(sp²)-I bond is a highly reactive partner in these transformations.[5] Below, we detail the protocols for the most relevant reactions for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl groups.[5] This reaction is particularly useful for extending the aromatic system of the benzothiazole core, which can be crucial for enhancing interactions with biological targets.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 ratio) or dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of 6-Iodobenzothiazole.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[6] This is particularly relevant for the synthesis of 2-amino-6-substituted benzothiazoles, a class of compounds with significant biological activity.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Buchwald-Hartwig amination of 6-Iodobenzothiazole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to a class of compounds with unique electronic and structural properties.[7] Alkynyl-substituted benzothiazoles can serve as precursors for further transformations or as key structural elements in their own right.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and the terminal alkyne (1.2 equiv.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Caption: Sonogashira coupling of 6-Iodobenzothiazole.
Applications in Key Therapeutic Areas
The synthetic versatility of this compound opens up avenues for the development of novel therapeutics in several critical areas.
Oncology: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] The benzothiazole scaffold has been identified as a promising core for the development of kinase inhibitors.[9] SAR studies have revealed that substitution at the 6-position of the benzothiazole ring can significantly influence the inhibitory activity and selectivity of these compounds.[10] For instance, the introduction of a para-iodophenyl group at the 6-position of a benzothiazole scaffold has been shown to enhance antiproliferative activity against breast cancer cell lines, potentially through the formation of halogen bonds within the kinase binding site.[2]
Quantitative Data: Anticancer Activity of 6-Substituted Benzothiazole Derivatives
| Compound | 6-Substituent | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | Phenyl | MCF-7 | 18.9 ± 0.4 | [2] |
| 5c | 4-Chlorophenyl | MCF-7 | 3.5 ± 0.2 | [2] |
| 5g | 4-Iodophenyl | MCF-7 | 2.8 ± 0.1 | [2] |
This data suggests that the size and electronic properties of the substituent at the 6-position, introduced via reactions for which this compound is an ideal precursor, are critical for optimizing anticancer activity.
Caption: Inhibition of kinase signaling by 6-substituted benzothiazoles.
Neurodegenerative Diseases: Imaging and Therapeutic Agents for Alzheimer's Disease
The benzothiazole scaffold is a key component of several imaging agents developed for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[11] Radioiodinated benzothiazole derivatives have been successfully utilized as SPECT imaging agents.[12] this compound is a direct precursor for the synthesis of such agents through radioiodine exchange or can be used to synthesize precursors for labeling with other radionuclides.
Furthermore, benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease, simultaneously targeting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10] The ability to functionalize the 6-position of the benzothiazole core is critical for optimizing the binding of these MTDLs to their respective targets.
Workflow for the Development of a Radioiodinated Benzothiazole SPECT Agent
Caption: Workflow for developing a radioiodinated SPECT agent.
Conclusion and Future Perspectives
This compound is far more than a simple halogenated heterocycle; it is a strategic tool for the modern medicinal chemist. Its predictable reactivity in a suite of powerful cross-coupling reactions provides a reliable and efficient route to vast chemical diversity. The demonstrated importance of the 6-position of the benzothiazole scaffold in modulating biological activity in key therapeutic areas such as oncology and neurodegenerative diseases underscores the immense potential of this compound as a starting material for the discovery and development of novel, highly effective therapeutic and diagnostic agents. As our understanding of disease biology becomes more nuanced, the ability to rapidly synthesize and evaluate systematically modified compound libraries will be paramount. In this context, this compound is poised to be an indispensable asset in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dibenzothiazoles as novel amyloid-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the C-I Bond in 6-Iodobenzothiazole: A Gateway to Novel Chemical Entities
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2][3] The strategic introduction of functional groups onto this heterocyclic system is paramount for the development of novel compounds with tailored characteristics. This in-depth technical guide focuses on the reactivity of the carbon-iodine (C-I) bond at the 6-position of the benzothiazole ring. As the most reactive of the common halogens in cross-coupling reactions, the iodo group serves as a versatile synthetic handle for constructing complex molecular architectures.[4] This document provides a comprehensive analysis of the key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as applied to 6-iodobenzothiazole. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causality behind the selection of catalysts, ligands, and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 6-iodobenzothiazole.
Introduction: The Significance of the 6-Iodobenzothiazole Synthon
The benzothiazole ring system is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7] Notably, substituted 2-arylbenzothiazoles have emerged as critical platforms for developing amyloid-β imaging agents for the diagnosis of Alzheimer's disease, such as the renowned Pittsburgh Compound B (PiB).[8][9]
The functionalization of the benzothiazole core is crucial for tuning its biological and physical properties. The C-I bond at the 6-position offers a prime site for modification due to its high reactivity in transition-metal-catalyzed cross-coupling reactions. The relative weakness of the C-I bond compared to C-Br or C-Cl facilitates oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and broader substrate scope.[4] This makes 6-iodobenzothiazole a pivotal building block for creating libraries of novel compounds through the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide explores the primary pathways through which the C-I bond in 6-iodobenzothiazole is activated and functionalized, with a focus on palladium-catalyzed methodologies that have revolutionized modern organic synthesis.
Figure 1: Key cross-coupling reactions of 6-iodobenzothiazole.
Synthesis of 6-Iodobenzothiazole
The synthesis of the 6-iodobenzothiazole precursor typically begins with an appropriately substituted aniline. A common and effective method is the Jacobson cyclization, which involves the reaction of a 2-aminothiophenol derivative with an aldehyde or its equivalent.[10] For 6-iodobenzothiazole, the synthesis can be envisioned starting from 4-iodoaniline, which is converted into 2-amino-5-iodobenzenethiol, followed by cyclization.
Proposed Synthetic Protocol:
-
Thiocyanation of 4-iodoaniline: 4-iodoaniline is treated with ammonium thiocyanate and bromine in a suitable solvent like acetic acid to introduce a thiocyanate group at the ortho position to the amino group.
-
Reductive Cyclization: The resulting 2-amino-5-iodophenyl thiocyanate is then subjected to reductive cyclization. This can be achieved using a reducing agent like sodium borohydride, which reduces the thiocyanate to a thiol in situ, followed by acid-catalyzed cyclization to form the benzothiazole ring.
-
Alternative Cyclization: Alternatively, 2-aminothiophenols can be condensed with aldehydes, acids, or acyl chlorides to form 2-substituted benzothiazoles.[1] To obtain the unsubstituted benzothiazole at the 2-position, a reaction with formic acid or a related one-carbon source can be employed.
Palladium-Catalyzed C-C Bond Forming Reactions
The formation of new carbon-carbon bonds is fundamental to molecular construction. The C-I bond of 6-iodobenzothiazole is an excellent substrate for several cornerstone palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming biaryl structures by coupling an organoboron reagent with an organohalide.[11][12] This reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[13]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond of 6-iodobenzothiazole to a Pd(0) complex.[12] This is typically the rate-determining step and is faster for iodides than for bromides or chlorides. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that requires activation of the boronic acid with a base.[11] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling of 6-Halobenzothiazoles
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-amino-6-bromobenzothiazole | 4-tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 75 | [13] |
| 2 | 2-amino-6-bromobenzothiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 64 | [13] |
| 3 | 2'‐bromo‐2‐aryl benzothiazole | Various | Pd₂(dba)₃ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | up to 99 | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add 6-iodobenzothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1) or DMF.[13][14]
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-arylbenzothiazole.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is indispensable for synthesizing arylalkynes, which are key intermediates in pharmaceuticals, natural products, and organic materials.[15] The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[17]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of 6-iodobenzothiazole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting Pd(II)-alkynyl-aryl species undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[17]
Figure 3: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
In a flask, dissolve 6-iodobenzothiazole (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent, which often doubles as the base (e.g., triethylamine or diisopropylamine).[18] Anhydrous THF or DMF can also be used as co-solvents.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 6-alkynylbenzothiazole.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, creates a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[19][20] This reaction is a powerful tool for C-C bond formation and is noted for its excellent stereoselectivity, typically favoring the E-isomer.[19][21]
Mechanistic Rationale: The cycle starts with the oxidative addition of 6-iodobenzothiazole to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. The final step is the reductive elimination of HX with the base, which regenerates the Pd(0) catalyst.[20][21]
Experimental Protocol: Heck Reaction
-
Combine 6-iodobenzothiazole (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃ or P(o-tol)₃, if required) in a reaction vessel.
-
Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.5 equiv).
-
Add a dry, degassed solvent like DMF, NMP, or acetonitrile.
-
Seal the vessel and heat the mixture to 80-120 °C, monitoring by TLC or GC-MS. High temperatures are often required for Heck reactions.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry it over an anhydrous salt, and concentrate it.
-
Purify the product via column chromatography to isolate the 6-alkenylbenzothiazole.
Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a landmark reaction in organic chemistry that enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[22][23] This transformation has largely replaced harsher classical methods and is fundamental in pharmaceutical synthesis, where the arylamine moiety is a common feature.[22][24]
Mechanistic Rationale and Causality of Ligand Choice: The reaction follows a catalytic cycle similar to other cross-coupling reactions: oxidative addition of 6-iodobenzothiazole to Pd(0), followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[25] The crucial final step is reductive elimination to form the C-N bond and regenerate Pd(0). This final step is often slow and can be a bottleneck.
The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP, dppf) are essential.[22][23]
-
Bulkiness: Steric hindrance from the ligand promotes the reductive elimination step, which is the desired product-forming pathway.
-
Electron-donating ability: Electron-rich ligands stabilize the electron-deficient Pd(0) center and increase the rate of oxidative addition.
Figure 4: The catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a Schlenk tube or a sealed vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).
-
Add 6-iodobenzothiazole (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 6-aminobenzothiazole derivative.
Applications in Drug Discovery and Materials Science
The synthetic versatility of 6-iodobenzothiazole makes it a highly valuable starting material for creating compounds with significant therapeutic and technological potential.
-
Neurodegenerative Disease Diagnostics: The benzothiazole core is central to PET radiotracers for imaging amyloid plaques in Alzheimer's disease.[8] The C-I bond at the 6-position allows for the introduction of various functional groups via the reactions described above. These modifications are used to fine-tune properties such as blood-brain barrier permeability, binding affinity for amyloid aggregates, and washout characteristics from healthy brain tissue.[9][26] For example, introducing hydrophilic groups can alter pharmacokinetics, while other substituents can enhance binding selectivity.
-
Enzyme Inhibition: Many biologically active molecules derive their function from inhibiting specific enzymes. Suzuki coupling of 6-halobenzothiazoles has been used to synthesize potent inhibitors of enzymes like urease and COX-2.[13][14] The ability to rapidly generate a diverse library of 6-arylbenzothiazoles from a common 6-iodo precursor is a powerful strategy for structure-activity relationship (SAR) studies, accelerating the discovery of lead compounds.
-
Anticancer Agents: Substituted 2-arylbenzothiazoles have been identified as a class of potent and selective antitumor agents.[10] The synthetic routes enabled by the reactivity of the C-I bond are critical for accessing complex substitution patterns required for high efficacy and selectivity against various cancer cell lines.
Conclusion
6-Iodobenzothiazole stands out as a supremely versatile and reactive building block in modern synthetic chemistry. The C-I bond provides a reliable and efficient point of attachment for a wide range of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed readily with this substrate, enabling the systematic and predictable construction of new C-C and C-N bonds. This capability is of immense value to researchers in drug discovery and materials science, allowing for the rational design and synthesis of novel benzothiazole derivatives with optimized biological activity and tailored physical properties. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to fully exploit the synthetic potential of this important heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. research.rug.nl [research.rug.nl]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-Iodobenzo[d]thiazole: Commercial Availability and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodobenzo[d]thiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid benzothiazole core, combined with the reactive iodine substituent, makes it a valuable building block for the synthesis of more complex molecules. The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures. This versatility has led to its use in the development of potential therapeutic agents and functional materials. This guide provides a comprehensive overview of the commercial availability of this compound, detailed methods for its purity assessment, and a discussion of potential impurities arising from its synthesis.
Commercial Availability and Purity Grades
This compound is readily available from a range of chemical suppliers, catering to both research and development needs. The compound is typically offered in various quantities, from milligrams to grams, with purity levels generally suitable for most laboratory applications.
A survey of prominent suppliers indicates that the standard purity grades for this compound are typically ≥95%, ≥97%, and ≥98%. It is crucial for researchers to select a purity grade that aligns with the sensitivity of their intended application. For instance, applications in drug discovery and development often necessitate higher purity to avoid confounding results from impurities.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed)[1] | 654070-00-5 | 97% | 100 mg, 250 mg, 1 g, 5 g |
| AbacipharmTech[2] | 654070-00-5 | 97% | 250 mg, 1 g |
| Alchem.Pharmtech[3] | 654070-00-5 | 98% | Inquire for quantities |
This table is a representative sample and not exhaustive. Prices and availability are subject to change. Researchers should consult individual supplier websites for the most current information.
Synthesis and Potential Impurities
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of substituted benzothiazoles. One common approach involves the Sandmeyer reaction, starting from a corresponding amino-substituted benzothiazole.
A potential precursor for the synthesis of this compound is 2-amino-6-iodobenzothiazole. The synthesis could proceed via the diazotization of the amino group followed by iodination.
Understanding the synthetic pathway is critical for anticipating potential impurities. Based on this likely synthetic route, potential process-related impurities could include:
-
Starting materials: Unreacted 2-amino-6-iodobenzothiazole.
-
Dehalogenated species: Benzo[d]thiazole, formed by the reduction of the iodo group.
-
Isomeric impurities: Positional isomers of the iodo-substituted benzothiazole, depending on the purity of the starting materials.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethylene glycol).
Purity Assessment: Analytical Methodologies
Rigorous purity assessment is paramount to ensure the reliability and reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this compound.
Justification of Methodological Choices:
-
Reverse-Phase Chromatography: The non-polar nature of the benzothiazole ring system makes it well-suited for separation on a C18 stationary phase with a polar mobile phase.
-
Gradient Elution: A gradient elution is often preferred over isocratic elution to ensure the effective separation of the main compound from both more and less polar impurities within a reasonable timeframe.
-
UV Detection: The aromatic nature of the benzothiazole core results in strong UV absorbance, making UV detection a sensitive and reliable method for quantification.
Step-by-Step Protocol for HPLC Analysis:
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare sample solutions of the this compound batch to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main compound.
-
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. The aromatic protons of the benzothiazole ring will appear in the downfield region of the spectrum.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The presence of iodine will result in a characteristic isotopic pattern.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and C-S bonds of the thiazole ring and the aromatic C-H bonds.
Workflow for Sourcing and Qualification of this compound
Caption: Workflow for sourcing and in-house qualification of this compound.
Conclusion
This compound is a commercially accessible and versatile building block for chemical synthesis. For researchers in drug discovery and materials science, a thorough understanding of its commercial landscape, purity assessment, and potential impurity profile is essential for ensuring the quality and integrity of their work. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is a critical step in the qualification of this important chemical intermediate. By following a systematic approach to sourcing and in-house validation, researchers can confidently utilize this compound in their synthetic endeavors.
References
Methodological & Application
Introduction: The Strategic Importance of Benzothiazole Functionalization
An Application Guide to Suzuki-Miyaura Coupling: Reaction Conditions and Protocols for 6-Iodobenzo[d]thiazole
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1] The ability to precisely functionalize this heterocycle is paramount for developing novel drug candidates and advanced materials. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[2][3]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols. The guidance herein is designed to move beyond simple step-by-step instructions, offering insights into the causality behind experimental choices to empower scientists to optimize this powerful transformation for their specific research needs. The reaction's tolerance for a wide range of functional groups, use of mild conditions, and the commercial availability of diverse boronic acids make it an indispensable tool for rapidly exploring chemical space.[2][4][5]
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[6][7] In our case, the electrophile is this compound, and the nucleophile is a generic arylboronic acid (Ar-B(OH)₂). The reaction is driven by a palladium catalyst and requires a base to activate the boronic acid. The entire process is a catalytic cycle, meaning the active palladium species is regenerated at the end of each productive cycle.[8][9]
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-limiting step. The high reactivity of the C-I bond makes 6-iodobenzothiazole an excellent substrate for this transformation.[6]
-
Transmetalation : The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[8][10][11]
-
Reductive Elimination : The two organic partners (the benzothiazole and the new aryl group) couple and are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]
Optimizing Reaction Conditions for this compound
The success of the coupling reaction hinges on the careful selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the temperature. For a heteroaromatic substrate like 6-iodobenzothiazole, the thiazole nitrogen can coordinate to the palladium center, which can influence catalytic activity.[12] This interaction necessitates a well-chosen ligand to prevent catalyst inhibition and ensure efficient turnover.
Catalyst & Ligand Selection
The ligand stabilizes the palladium catalyst and modulates its reactivity. For heteroaryl couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like triphenylphosphine (PPh₃).[4][13]
| Catalyst System (Pd Source + Ligand) | Key Features & Typical Use Case |
| Pd(PPh₃)₄ | Traditional/Standard: A reliable choice for many simple couplings. Can be sluggish with challenging or sterically hindered substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ + SPhos | High-Activity: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination. Excellent for heteroaryl substrates and can achieve high turnover numbers.[13] |
| Pd(OAc)₂ or PdCl₂(dppf) | Robust & Versatile: The dppf ligand provides good stability and is effective for a broad range of substrates, including those with various functional groups. |
| PEPPSI™-IPr or other Pd-NHC | Highly Active for Chlorides: N-Heterocyclic Carbene (NHC) ligands are extremely strong electron donors and are particularly effective for coupling less reactive electrophiles like aryl chlorides, but also show excellent activity for iodides.[10] |
Base Selection
The base is not merely a pH adjuster; it is a stoichiometric reagent crucial for activating the boronic acid in the transmetalation step.[11] Its strength, solubility, and compatibility with other functional groups are key considerations.
| Base | Strength | Solubility | Comments & Recommendations |
| K₂CO₃ / Na₂CO₃ | Moderate | Soluble in water | A common and cost-effective choice. Often used in biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O.[11][14] |
| K₃PO₄ | Strong | Moderately soluble | An excellent all-purpose base, particularly effective with hindered substrates and boronic esters. Often leads to higher yields and cleaner reactions.[11][13] |
| Cs₂CO₃ | Strong | Good in organic solvents | Often used in more challenging couplings where other bases fail. Its higher solubility in solvents like dioxane or THF can be advantageous.[11] |
| KF | Weak | High | Used for substrates with base-labile functional groups (e.g., esters) where stronger bases could cause hydrolysis.[10] |
Solvent System
The Suzuki coupling is renowned for its flexibility in solvent choice, including aqueous biphasic systems which are both environmentally friendly and effective.[6][15]
| Solvent System | Typical Ratio | Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A very common and effective system for a wide range of substrates.[8][12] |
| Toluene / H₂O | 10:1 | 90 - 110 | Good for substrates that require higher temperatures for reaction. |
| THF / H₂O | 4:1 | 65 - 80 | A lower-boiling point option, suitable for heat-sensitive substrates. |
| DMF or DMAc / H₂O | 5:1 | 80 - 120 | Polar aprotic solvents can be effective but may be harder to remove during workup. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Laboratory Workflow
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol uses a classic, reliable catalyst system suitable for many common arylboronic acids.
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[16]
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed beforehand by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 95 °C in an oil bath and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[16]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylbenzo[d]thiazole.
Protocol 2: High-Efficiency Conditions with a Biarylphosphine Ligand
This protocol utilizes a modern, highly active catalyst system that is often effective for more challenging or sterically hindered coupling partners and can be run at lower catalyst loadings.
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.[17]
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[17]
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (typically 4-12 hours, monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and wash with water and brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed; Poor quality reagents; Inappropriate base/solvent. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing. Try a stronger base (e.g., K₃PO₄) or a different solvent system. |
| Protodeboronation | Presence of excess water or protic sources; Reaction temperature too high or time too long. | Use anhydrous solvents (if not using a biphasic system); Use freshly opened boronic acid; Reduce reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst system promotes this side reaction. | Ensure the reaction is strictly anaerobic. Screen different palladium ligands; some are less prone to promoting homocoupling. |
| Dehalogenation of Starting Material | Reductive side-reaction pathway. | This can sometimes occur with very electron-rich ligands. Try a different ligand or add a mild oxidant if compatible. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable reaction for the synthesis of novel compounds. Success is predicated on a rational understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent. By carefully selecting these parameters, researchers can achieve high yields and purity. The protocols provided herein serve as robust starting points, which can be further optimized to meet the unique demands of specific substrates and research goals, ultimately accelerating discovery in both pharmaceutical and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 6-Iodobenzo[d]thiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Heterocyclic Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This Nobel Prize-winning transformation has profound implications in medicinal chemistry and materials science, where the construction of complex molecular architectures is paramount.[1][3] The benzothiazole moiety, in particular, is a privileged scaffold found in a multitude of biologically active compounds.[4][5] The targeted functionalization of this heterocycle, especially at the 6-position, can significantly modulate the pharmacological properties of the resulting molecules.[4][6]
This guide provides a detailed protocol for the Heck reaction using 6-iodobenzo[d]thiazole, a versatile building block for the synthesis of novel benzothiazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium in its 0 and +2 oxidation states.[1][7] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting unforeseen outcomes.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex. The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for this reaction.[8]
-
Alkene Coordination (Syn-Insertion): The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[7]
-
β-Hydride Elimination: For the catalytic cycle to continue, the palladium species must be regenerated. This occurs through a β-hydride elimination step, which forms the desired substituted alkene product and a palladium-hydride complex.[7]
-
Reductive Elimination: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst.[3][7]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 6-Arylbenzo[d]thiazoles via Palladium-Catalyzed Cross-Coupling of 6-Iodobenzo[d]thiazole
An Application Guide for Researchers
Introduction: The Significance of the 6-Arylbenzo[d]thiazole Scaffold
The benzo[d]thiazole ring system is a privileged heterocyclic motif integral to numerous compounds with significant biological activities and material science applications.[1][2] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and neuroprotective activities.[2][3][4] Specifically, the introduction of an aryl substituent at the 6-position of the benzothiazole core can profoundly modulate these properties, making the development of efficient and versatile synthetic routes to 6-arylbenzo[d]thiazoles a critical objective for medicinal chemists and drug development professionals.[1]
This application note provides a detailed guide to the synthesis of 6-arylbenzo[d]thiazoles, focusing on palladium-catalyzed cross-coupling reactions utilizing the readily accessible starting material, 6-iodobenzo[d]thiazole. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, provide detailed, field-proven protocols, and explain the rationale behind the selection of catalysts, reagents, and reaction conditions.
Part 1: Mechanistic Overview of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the transformative impact of these methods.[5][6] For the arylation of this compound, three primary palladium-catalyzed reactions are of paramount importance.
The general catalytic cycle for these reactions initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species.[5][7] The subsequent steps differentiate the specific reaction type.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for this transformation, coupling an organohalide with an organoboron species, typically an arylboronic acid or its ester derivatives.[6] Its popularity stems from the mild reaction conditions, broad functional group compatibility, and the low toxicity of the boron-containing reagents.[7]
Causality in the Catalytic Cycle:
-
Oxidative Addition: The reaction begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step.
-
Transmetalation: This is the key step where the aryl group is transferred from the boron atom to the palladium center. A base (e.g., K₃PO₄, Na₂CO₃) is crucial here; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled from the coordination sphere, forming the final 6-arylbenzo[d]thiazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: Suzuki-Miyaura catalytic cycle for aryl-aryl coupling.
The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[9][10] This method is ideal for synthesizing 6-alkenylbenzo[d]thiazoles.
Causality in the Catalytic Cycle:
-
Oxidative Addition: Similar to the Suzuki coupling, the cycle starts with the oxidative addition of this compound to Pd(0).[10]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon single bond and a σ-alkyl palladium intermediate.[10][11]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new palladium-hydride species and the unsaturated product. This step typically proceeds to give the more thermodynamically stable E-alkene.[11]
-
Base-Promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride species, completing the cycle.[12]
Caption: Mizoroki-Heck catalytic cycle for aryl-alkene coupling.
The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[13][14] This reaction is essential for synthesizing 6-alkynylbenzo[d]thiazoles, which are valuable precursors for more complex molecules. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[15]
Causality in the Catalytic Cycle:
-
Palladium Cycle: This cycle is analogous to the Suzuki and Heck reactions, involving oxidative addition of this compound to Pd(0) and reductive elimination to release the final product.
-
Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.[14] Copper-free versions of the Sonogashira reaction have also been developed.[16]
Caption: Sonogashira dual catalytic cycle for aryl-alkyne coupling.
Part 2: Experimental Protocols and Application Notes
Materials and Safety
-
This compound (CAS: 654070-00-5): A solid with a melting point of 80-81°C. Handle with care, wearing appropriate personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation.
-
Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)): These are air-sensitive and/or toxic. Handle in a fume hood under an inert atmosphere (Nitrogen or Argon).
-
Solvents (e.g., 1,4-Dioxane, Toluene, DMF): Use anhydrous solvents for best results. These are flammable and toxic; handle in a well-ventilated fume hood.
-
Bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃): These are often hygroscopic. Use freshly opened or dried reagents.
-
General Note: All reactions should be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent and reaction mixture (e.g., by bubbling with argon or via freeze-pump-thaw cycles) is critical for reproducible, high-yielding reactions.
Protocol: Suzuki-Miyaura Synthesis of 6-Phenylbenzo[d]thiazole
This protocol is adapted from established procedures for the coupling of heteroaryl halides.[4][17] It provides a reliable method for the synthesis of a representative 6-arylbenzo[d]thiazole.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 263 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Scientist's Note: The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings as it is a pre-formed, active Pd(0) source. For more challenging substrates, other catalysts like PdCl₂(dppf) or systems with bulky, electron-rich phosphine ligands (e.g., SPhos) may provide better yields.[18][19]
-
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-phenylbenzo[d]thiazole.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and melting point analysis.
Data Summary and Comparison
The Suzuki-Miyaura coupling is highly adaptable. The following table summarizes typical conditions and expected outcomes for the coupling of a protected 6-bromobenzothiazole, which serves as a strong proxy for 6-iodobenzothiazole. Iodides are generally more reactive than bromides in the oxidative addition step, potentially allowing for lower catalyst loadings or shorter reaction times.[7]
| Entry | Arylboronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 30 | 80 | [4][17] |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 30 | 85 | [4][17] |
| 3 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 30 | 81 | [4][17] |
| 4 | Thiophene-2-boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 30 | 75 | [4][17] |
| 5 | Naphthalene-1-boronic acid pinacol ester | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 30 | 83 | [4][17] |
Table based on data for N-acetylated-6-bromobenzo[d]thiazole. Yields are for isolated products.
Conclusion
The synthesis of 6-arylbenzo[d]thiazoles from this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust, high-yielding, and versatile methodology suitable for a wide range of aryl and heteroaryl substitutions. Understanding the underlying catalytic cycles and the rationale for reagent selection is paramount for troubleshooting and adapting these protocols for novel derivatives. The methods described herein provide a solid foundation for researchers in drug discovery and materials science to access this important class of compounds.
References
- 1. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Oxidative Intermolecular Difunctionalization of Terminal Alkenes with Organostannanes and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 20. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: A Guide to the Synthesis of 6-Alkynylbenzo[d]thiazoles via Sonogashira Coupling
Introduction
The benzo[d]thiazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug development, and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an alkynyl group at the C6-position of the benzothiazole core creates 6-alkynylbenzo[d]thiazoles, versatile building blocks that open avenues for further molecular elaboration through click chemistry, cyclization reactions, and the synthesis of complex conjugated systems.
The Sonogashira cross-coupling reaction stands as the preeminent method for forming a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[3][4] This powerful transformation, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, is ideally suited for the synthesis of these valuable benzothiazole derivatives.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 6-alkynylbenzo[d]thiazoles using the palladium and copper-cocatalyzed Sonogashira coupling. It combines a detailed mechanistic rationale with field-proven protocols to ensure reliable and reproducible execution.
Section 1: The Sonogashira Coupling: Mechanistic Rationale
The Sonogashira reaction is a testament to the power of cooperative catalysis, employing two distinct yet interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this dual mechanism is paramount for troubleshooting and optimizing reaction conditions.
The overall transformation is as follows:

Figure 1. General scheme for the Sonogashira cross-coupling reaction.
The Catalytic Cycles
The reaction is initiated by the oxidative addition of the 6-halobenzo[d]thiazole to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic process is best visualized as two interdependent cycles.
Diagram 1: The dual catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle :
-
Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex reacts with the 6-halobenzo[d]thiazole (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a square planar 16-electron Pd(II) intermediate.[5][7] The reactivity of the halide is crucial, following the trend I > Br > Cl > OTf.[7]
-
Transmetalation : This is often the rate-determining step.[8][9] The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups (the benzothiazole and the alkyne) on the palladium complex couple and are eliminated, forming the desired 6-alkynylbenzo[d]thiazole product and regenerating the active Pd(0) catalyst.[8]
-
-
Copper Cycle :
-
Alkyne Activation : The copper(I) salt, typically CuI, coordinates with the terminal alkyne, forming a π-complex.[8] This coordination increases the acidity of the terminal alkyne proton.
-
Deprotonation : An amine base deprotonates the activated alkyne, forming the key copper(I) acetylide intermediate.[8][9]
-
Regeneration : After transferring the acetylide group to palladium, the Cu(I) species is regenerated and can re-enter the copper cycle.
-
Causality Behind Key Reagents
-
Palladium Catalyst : The heart of the reaction, facilitating the C-C bond formation. Common precatalysts like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective.[10] The Pd(II) precatalysts are reduced in situ to the active Pd(0) form by amine bases or phosphine ligands.[5]
-
Copper(I) Co-catalyst : Its primary role is to activate the terminal alkyne, thereby increasing the reaction rate and allowing for significantly milder conditions (often room temperature) compared to the original copper-free methods.[3][5] Trustworthiness Insight: The presence of copper and oxygen can promote the undesired oxidative homocoupling of the alkyne (Glaser coupling).[3][11] Therefore, maintaining an inert, oxygen-free atmosphere is critical for preventing this major side reaction and maximizing the yield of the desired cross-coupled product.
-
Amine Base : Serves a dual purpose. It neutralizes the hydrogen halide (e.g., HBr) produced during the reaction, preventing catalyst deactivation.[12] Crucially, it also deprotonates the alkyne in the copper cycle to form the reactive copper acetylide.[12] Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) often double as a solvent or co-solvent.[5][13]
-
Solvent : The choice of solvent is critical for dissolving the reactants and stabilizing the catalytic intermediates.[14] Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.[13][14]
Section 2: Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for a representative Sonogashira coupling to synthesize a 6-alkynylbenzo[d]thiazole derivative.
Workflow Overview
Diagram 2: Standard experimental workflow for Sonogashira coupling.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromobenzo[d]thiazole | >97% | Commercial | Starting electrophile.[15] |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercial | Coupling partner. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercial | Palladium precatalyst. |
| Copper(I) Iodide (CuI) | >98% | Commercial | Co-catalyst. Should be off-white; if greenish, it may be oxidized. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous | Commercial | Base and co-solvent. Should be freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | For work-up. |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | For quenching. |
| Brine | - | Lab Prepared | For washing. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere. |
Detailed Step-by-Step Protocol
This protocol describes the coupling of 6-bromobenzo[d]thiazole (1.0 mmol) with phenylacetylene (1.2 mmol).
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 6-bromobenzo[d]thiazole (214 mg, 1.0 mmol).
-
Seal the flask with septa and connect it to a Schlenk line or balloon filled with Argon/Nitrogen.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere. Expertise Insight: This step is non-negotiable for reproducibility and high yields, as it prevents catalyst oxidation and alkyne homocoupling.[3][16]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (2.8 mL, 20 mmol) via syringe. Stir the mixture until the solid is fully dissolved.
-
Add phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
-
Catalyst Loading:
-
In quick succession, add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (35 mg, 0.05 mmol, 5 mol%) and Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 5 mol%) to the flask.
-
Expertise Insight: The order of addition is important. Adding the catalysts last to the complete mixture of substrates and base ensures immediate initiation of the catalytic cycle.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. The mixture will typically turn from a pale yellow to a darker, hazy suspension.
-
If the reaction is sluggish with an aryl bromide, gentle heating to 40-50 °C may be required. For less reactive aryl chlorides, higher temperatures are often necessary.[7]
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting 6-bromobenzo[d]thiazole spot is consumed (typically 3-6 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filter the suspension through a short plug of Celite® to remove the insoluble catalyst residues and amine salts, washing the pad with additional diethyl ether (2 x 10 mL).[7]
-
Combine the filtrates and wash sequentially with saturated aqueous ammonium chloride (20 mL) to remove the amine base, and then with brine (20 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 6-(phenylethynyl)benzo[d]thiazole.
-
Representative Data
The following table provides an overview of typical conditions and expected yields for the Sonogashira coupling with 6-bromobenzo[d]thiazole.
| Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | RT | 4 | ~92% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 4 | DIPA | Toluene | 50 | 6 | ~88% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | THF | RT | 5 | ~85% |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | RT | 3 | ~90% |
Section 3: Troubleshooting and Advanced Considerations
-
Low Yield:
-
Cause: Inactive catalyst or presence of oxygen.
-
Solution: Ensure a rigorously inert atmosphere. Use fresh, high-quality catalysts and anhydrous solvents. Consider a more reactive halide (I > Br).
-
-
Glaser Homocoupling:
-
Cause: Presence of oxygen; high concentration of alkyne.
-
Solution: Improve inert atmosphere technique. Consider a copper-free protocol if homocoupling is persistent.[17] Alternatively, adding the alkyne slowly via syringe pump can maintain a low instantaneous concentration, disfavoring the homocoupling pathway.[13]
-
-
Substrate Scope:
-
The reaction is highly versatile and tolerates a wide array of functional groups, including esters, ketones, and nitro groups.[6]
-
For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or different solvent systems.[5][18]
-
References
- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Iodobenzo[d]thiazole for the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Design
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal core for developing inhibitors that target the ATP-binding site of protein kinases.[3][4] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[6][7][8]
This guide focuses on the strategic use of 6-Iodobenzo[d]thiazole , a versatile building block for the synthesis of a diverse library of kinase inhibitors. The iodine atom at the 6-position serves as a key synthetic handle, enabling the introduction of various functionalities through well-established cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[9] We will provide an in-depth look at the synthetic strategies, detailed experimental protocols, and methods for biological evaluation.
Strategic Importance of the 6-Position
The 6-position of the benzothiazole ring often projects into solvent-exposed regions or can be tailored to form key interactions with amino acid residues outside the highly conserved hinge region of the kinase ATP pocket. By modifying this position, researchers can achieve:
-
Enhanced Selectivity: By introducing groups that interact with non-conserved residues, selectivity for a specific kinase over others in the kinome can be improved.
-
Improved Pharmacokinetic Properties: Modifications at this position can be used to tune solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Novel Binding Interactions: The introduction of diverse substituents can lead to the discovery of new hydrogen bonds, hydrophobic interactions, or ionic interactions that enhance binding affinity.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are robust, tolerate a wide range of functional groups, and are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.[10][11][12]
Below is a diagram illustrating the general synthetic workflow starting from this compound.
Caption: Synthetic workflow for kinase inhibitors from this compound.
PART 1: Synthesis Protocol - Suzuki-Miyaura Coupling
This protocol details the synthesis of a 6-aryl-benzothiazole derivative, a common motif in tyrosine kinase inhibitors. The Suzuki-Miyaura reaction is chosen for its reliability and broad substrate scope.
Objective: To synthesize 6-(4-methoxyphenyl)benzo[d]thiazole from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
NMR Spectrometer
-
Mass Spectrometer
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 263 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg). Add this catalyst mixture to the reaction flask. Rationale: Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. Rationale: Degassing the solvents is crucial to prevent oxidation of the palladium catalyst, which would render it inactive.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting this compound spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-(4-methoxyphenyl)benzo[d]thiazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Biological Evaluation Protocol - Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro potency (IC₅₀) of a synthesized compound against a target kinase using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC₅₀ value of a synthesized benzothiazole derivative against a target protein kinase.
Materials:
-
Synthesized inhibitor compound
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
384-well white plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Rationale: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.
-
For the "no kinase" control, add 2 µL of substrate/ATP mixture without the kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Rationale: This step is critical to ensure that the luminescence signal generated later is solely from the ADP produced by the kinase.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Normalize the data by setting the "DMSO only" control (maximum kinase activity) to 100% and the highest inhibitor concentration to 0%.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation and SAR Analysis
Systematic synthesis and testing of analogs allow for the development of a Structure-Activity Relationship (SAR) model. By altering the aryl group in the Suzuki coupling, for instance, one can probe the effects of electronics and sterics on kinase inhibition.
Table 1: Exemplary SAR Data for 6-Aryl-benzothiazole Analogs against Kinase X
| Compound ID | R-Group (at 6-position) | IC₅₀ (nM) |
| BZ-01 | 4-Methoxyphenyl | 55 |
| BZ-02 | 4-Chlorophenyl | 120 |
| BZ-03 | 3-Aminophenyl | 25 |
| BZ-04 | Phenyl | 250 |
| Ref. Cmpd | Staurosporine | 10 |
This is hypothetical data for illustrative purposes.
From this exemplary data, one could infer that a hydrogen bond donor at the meta-position (BZ-03) and an electron-donating group at the para-position (BZ-01) are favorable for potent inhibition of Kinase X.
Conclusion and Future Directions
This compound is a highly valuable starting material for generating diverse libraries of potential kinase inhibitors. The straightforward application of modern cross-coupling chemistry, combined with robust in vitro screening protocols, enables an efficient cycle of design, synthesis, and testing.[15] The protocols outlined here provide a solid foundation for researchers to explore the chemical space around the benzothiazole scaffold and develop novel therapeutics for kinase-driven diseases. Future work should focus on multi-target kinase inhibitors and compounds with optimized pharmacokinetic profiles to advance promising leads into clinical development.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jptcp.com [jptcp.com]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 13. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of the Benzothiazole Core at the 6-Position
Abstract: The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. Strategic modification of the benzene ring, particularly at the 6-position, has been shown to significantly modulate the physicochemical and biological properties of these molecules. This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of key synthetic methodologies for the functionalization of the benzothiazole core at this critical position. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and essential functional group interconversions. Each section includes field-proven application notes, troubleshooting insights, and detailed, step-by-step laboratory protocols to enable the reliable synthesis of diverse 6-substituted benzothiazole derivatives.
Introduction: The Significance of the C6-Position
Benzothiazole and its derivatives are cornerstones in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The electronic and steric nature of substituents on the fused benzene ring plays a crucial role in target engagement and overall pharmacological profile. The 6-position, being para to the ring fusion, is a key site for modification. Functionalization at this position can influence molecular polarity, hydrogen bonding capacity, and steric interactions within a biological target's binding pocket, making it a focal point for structure-activity relationship (SAR) studies.[3]
This guide focuses on robust and reproducible methods to introduce a variety of functional groups at the C6-position, transforming simple benzothiazole precursors into high-value intermediates for drug discovery and materials science.
Strategic Overview: Accessing the 6-Position
Direct functionalization of the parent benzothiazole ring via electrophilic aromatic substitution can lead to mixtures of isomers.[4] A more controlled and versatile strategy begins with a pre-functionalized aniline, which is then cyclized to form the benzothiazole core. The most valuable and widely used intermediate for C6-functionalization is 2-amino-6-bromobenzothiazole . This compound serves as a versatile linchpin, enabling access to a wide array of derivatives through modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions.
An alternative, powerful route involves the regioselective nitration of an N-acylated 2-aminobenzothiazole to install a 6-nitro group, which can then be reduced to a 6-amino group for further derivatization.[5][6]
The following diagram outlines the primary strategic pathways discussed in this guide.
Caption: Key synthetic routes to 6-substituted benzothiazoles.
Synthesis of Key Precursors
Protocol 1: Synthesis of 2-Amino-6-bromobenzothiazole
This foundational protocol, a variation of the Hugershoff reaction, constructs the benzothiazole ring from a commercially available substituted aniline. The bromine atom at the 6-position is introduced via the starting material, 4-bromoaniline, ensuring perfect regiocontrol.
Mechanistic Principle: The reaction proceeds via the in situ formation of thiocyanogen, (SCN)₂, which acts as an electrophile. The aniline attacks the thiocyanogen, followed by an intramolecular cyclization onto the aromatic ring to form the benzothiazole core.
Application Notes:
-
Safety: Bromine is highly corrosive and volatile. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition of bromine should be slow and controlled to manage the exotherm.
-
Reagents: Use of glacial acetic acid is important to keep the reaction medium anhydrous. The potassium thiocyanate should be dry.
-
Work-up: The product typically precipitates from the reaction mixture upon completion. A thorough wash is necessary to remove inorganic salts and residual acid.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add potassium thiocyanate (0.044 mol) to glacial acetic acid (50 mL). Cool the mixture in an ice bath to below 10°C.
-
Aniline Addition: To this cooled suspension, add 4-bromoaniline (0.011 mol).
-
Bromine Addition: Prepare a solution of bromine (0.011 mol) in glacial acetic acid (7 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[7]
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (~200 g) with stirring.
-
Neutralization: Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is ~7-8.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then dry it under vacuum. The crude product can be further purified by recrystallization from ethanol to yield 2-amino-6-bromobenzothiazole as a white or off-white solid.[8]
Protocol 2: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol is the premier method for introducing a nitro group selectively at the 6-position. Direct nitration of 2-aminobenzothiazole results in a mixture of 5-, 6-, and 7-nitro isomers, with the 6-nitro product often being a minor component.[6] By first protecting the exocyclic amino group as an amide, its activating, ortho,para-directing effect is harnessed to direct the incoming electrophile (NO₂⁺) almost exclusively to the 6-position.
Mechanistic Principle: The acetamido group (-NHCOCH₃) is a moderately activating, ortho,para-directing group.[9][10] Due to steric hindrance from the fused thiazole ring, electrophilic attack is heavily favored at the para-position (C6) over the ortho-position (C7). The strong acid conditions generate the nitronium ion (NO₂⁺) from nitric acid, which then undergoes electrophilic aromatic substitution.[11] The final step is a simple hydrolysis to remove the protecting group.
Application Notes:
-
Temperature Control: The nitration step is highly exothermic. Maintaining a low temperature (5-10°C) is critical to prevent over-nitration and side reactions.[5]
-
Acid Strength: Concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the nitronium ion. Ensure anhydrous conditions.
-
Hydrolysis: The final deprotection step via hydrolysis can be achieved with either acid or base. Basic hydrolysis, as described below, is often clean and efficient.[6]
Step-by-Step Protocol:
-
Acetylation: Dissolve 2-aminobenzothiazole (1.0 mol) in acetic anhydride (2.5 mol). Heat the mixture gently to initiate the reaction, then stir until TLC analysis indicates complete formation of 2-acetylaminobenzothiazole. Isolate the product after cooling and washing with water.
-
Nitration Setup: In a separate flask, carefully add the dried 2-acetylaminobenzothiazole (1.0 mol) to concentrated sulfuric acid (98%, ~490 g) while maintaining the temperature between 20-30°C. Cool the resulting solution to 5-10°C in an ice-salt bath.
-
Nitrating Mixture: Prepare a mixed acid solution of nitric acid (e.g., 31.5% in H₂SO₄) or add nitric acid dropwise as part of a nitrating mixture. Add the nitrating agent slowly to the solution from step 2, ensuring the temperature does not exceed 10°C.[5]
-
Reaction: Stir the mixture for an additional 2 hours at 10-15°C after the addition is complete.
-
Precipitation: Carefully pour the reaction mixture onto crushed ice (~1000 g) with vigorous stirring to precipitate the 2-acetylamino-6-nitrobenzothiazole.
-
Isolation: Filter the yellow precipitate and wash it thoroughly with cold water until the filtrate is neutral.
-
Hydrolysis: Suspend the water-moist precipitate in methanol. Heat the suspension to 60°C and adjust the pH to ~10.5 with a concentrated sodium hydroxide solution. Maintain this pH and temperature for 5 hours.[6]
-
Final Product: Cool the mixture to 20°C to crystallize the product. Filter the 2-amino-6-nitrobenzothiazole, wash sequentially with methanol and water, and dry under vacuum.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The 6-bromo substituent is an ideal handle for modern cross-coupling chemistry, allowing for the formation of C-C and C-N bonds with exceptional reliability and functional group tolerance.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with aryl or vinyl boronic acids, enabling the synthesis of biaryl structures.[12]
Mechanistic Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. (3) Reductive Elimination , where the C-C bond is formed, yielding the biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Notes:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation.[8]
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.[8][13]
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.[8]
-
Inert Atmosphere: While some modern catalysts are air-stable, running the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Step-by-Step Protocol (Protocol 3):
-
Reaction Setup: To a Schlenk flask, add 2-amino-6-bromobenzothiazole (1.0 mmol), the desired aryl boronic acid (1.1-1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC. Reaction times can range from 12 to 31 hours depending on the substrate.[8][14]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the 2-amino-6-arylbenzothiazole product.
| Entry | Aryl Boronic Acid Partner | Solvent | Yield (%) | Reference |
| 1 | 4-Tolylboronic acid | Toluene/H₂O | 55 | [8] |
| 2 | 4-Chlorophenylboronic acid | Dioxane/H₂O | 61 | [8] |
| 3 | 4-Methoxyphenylboronic acid | DMF/H₂O | 64 | [8][14] |
| 4 | Phenylboronic acid | Dioxane/H₂O | 75 | [8] |
| 5 | 3,5-Bis(trifluoromethyl)phenyl boronic acid ester | Dioxane/H₂O | 81 | [14] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[15] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
Mechanistic Principle: The cycle is similar to the Suzuki coupling but involves an amine nucleophile. Key steps are: (1) Oxidative Addition of the aryl bromide to Pd(0). (2) Coordination and Deprotonation of the amine by a strong base to form a palladium-amido complex. (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16]
Application Notes:
-
Base Selection: This is the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially with more sensitive substrates.[17]
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, Xantphos) are typically required to promote the reductive elimination step.[15]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential for a successful reaction.
Step-by-Step Protocol (Protocol 4):
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol) to a dry Schlenk flask.
-
Add Reagents: Add 2-amino-6-bromobenzothiazole (1.0 mmol) and the desired amine (1.2 mmol).
-
Add Solvent: Add anhydrous, degassed toluene (5 mL).
-
Heating: Seal the flask and heat the mixture to 110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 6-amino-substituted benzothiazole derivative.[18]
Functional Group Interconversion
Protocol 5: Reduction of 6-Nitro to 6-Amino Group
The 6-nitro group, installed via Protocol 2, is an exceptionally versatile functional handle. Its reduction to a 6-amino group provides a nucleophilic site for a host of subsequent derivatizations, such as acylation, sulfonylation, or diazotization.[19]
Mechanistic Principle: The most common method involves the use of tin(II) chloride (SnCl₂) in an acidic medium (HCl). Sn(II) is a mild reducing agent that selectively reduces the nitro group to an amine in the presence of many other functional groups. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.
Application Notes:
-
Alternative Reducing Agents: Other methods include catalytic hydrogenation (H₂/Pd-C) or using iron powder in acetic acid. The choice depends on the functional group tolerance required for the specific substrate.
-
Work-up: The work-up for SnCl₂ reductions requires a basic wash to neutralize the HCl and precipitate tin salts, which can then be filtered off.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve or suspend 2-amino-6-nitrobenzothiazole (1.0 mmol) in ethanol or concentrated HCl.
-
Add Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 mmol) portion-wise.
-
Heating: Heat the mixture to reflux (typically 60-80°C) and stir until TLC analysis shows complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture and carefully pour it onto ice. Neutralize by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the solution is basic (pH > 8).
-
Filtration: A precipitate of tin salts will form. Filter the entire mixture through a pad of Celite®.
-
Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-diaminobenzothiazole.
Conclusion
The functionalization of the benzothiazole core at the 6-position is a critical strategy in the development of novel therapeutic agents and functional materials. By leveraging robust synthetic pathways—starting with the regiocontrolled synthesis of key 6-bromo or 6-nitro intermediates—researchers can access a vast chemical space. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer unparalleled versatility for installing diverse aryl and amino substituents. The protocols and application notes provided in this guide serve as a validated foundation for the rational design and efficient synthesis of C6-functionalized benzothiazoles, empowering further discovery in medicinal chemistry and beyond.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodobenzo[d]thiazole
Introduction: The Strategic Importance of Functionalized Benzo[d]thiazoles
The benzo[d]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding interactions have rendered it a cornerstone in the design of a plethora of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The strategic functionalization of the benzo[d]thiazole core is paramount for modulating the physicochemical and pharmacological properties of these molecules.
Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are renowned for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1]
This comprehensive guide focuses on the palladium-catalyzed cross-coupling reactions of 6-iodobenzo[d]thiazole, a key building block for the synthesis of diverse 6-substituted benzo[d]thiazole derivatives. The iodo-substituent at the 6-position provides a reactive handle for a variety of coupling partners, enabling the introduction of aryl, vinyl, alkynyl, and amino moieties. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for some of the most impactful cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds between an organoboron reagent (typically a boronic acid or its ester) and an organic halide.[2][3] This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and advanced materials.[4]
Causality Behind Experimental Choices
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. Pd(OAc)₂ is often preferred due to its air stability and lower cost, requiring in situ reduction to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky phosphines like SPhos can be beneficial for challenging substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used, often in an aqueous solution to create a biphasic system.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 6-Aryl-benzo[d]thiazoles
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 6-aryl-benzo[d]thiazole.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 100 | 5 | 88-96 |
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck Reaction: Synthesis of Alkenyl-Substituted Benzo[d]thiazoles
The Heck reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds by coupling an aryl or vinyl halide with an alkene.[6] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes.[7]
Causality Behind Experimental Choices
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.
-
Ligand: While phosphine-free conditions can sometimes be employed, the use of a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) can improve catalyst stability and reaction efficiency.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the reaction proceeds at a reasonable rate.
Experimental Protocol: Synthesis of 6-Alkenyl-benzo[d]thiazoles
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk tube under argon, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL), followed by the alkene (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-120 °C for 8-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the 6-alkenyl-benzo[d]thiazole.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 110 | 12 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | DIPEA | NMP | 120 | 16 | 70-80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMAc | 100 | 10 | 65-75 |
Diagram: Experimental Workflow for the Heck Reaction
Caption: A generalized experimental workflow for the Heck reaction.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper salts.[9]
Causality Behind Experimental Choices
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are effective catalysts for the Sonogashira coupling.[10]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.
-
Solvent: Anhydrous solvents like THF or DMF are typically used.
Experimental Protocol: Synthesis of 6-Alkynyl-benzo[d]thiazoles
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the 6-alkynyl-benzo[d]thiazole.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 8 | 88-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 40 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | Toluene | 50 | 10 | 85-92 |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to aryl amines.[12][13] This reaction has largely replaced harsher classical methods for C-N bond formation.[8]
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pd₂(dba)₃ is a common Pd(0) source.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for the success of the Buchwald-Hartwig amination. Ligands such as Xantphos or RuPhos are often employed.[14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the solvents of choice.
Experimental Protocol: Synthesis of 6-Amino-benzo[d]thiazole Derivatives
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (glovebox recommended for handling base)
Procedure:
-
Inside a glovebox, add to a Schlenk tube this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 6-amino-benzo[d]thiazole derivative.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP | LiHMDS | THF | 80 | 18 | 80-90 |
Diagram: Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
V. Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse array of functionalized benzo[d]thiazole derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as detailed in these application notes, provide reliable and reproducible methods for the introduction of aryl, alkenyl, alkynyl, and amino substituents at the 6-position of the benzo[d]thiazole core. A thorough understanding of the reaction mechanisms and the judicious selection of catalysts, ligands, bases, and solvents are paramount for achieving high yields and purity. The protocols provided herein serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, enabling the efficient synthesis of novel benzo[d]thiazole-based compounds with tailored properties.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Iodobenzo[d]thiazole
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 6-Iodobenzo[d]thiazole from common starting materials and synthetic impurities. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with high purity.
At a Glance: Key Purification Parameters
Before initiating purification, understanding the physical properties of this compound is critical for selecting the appropriate methodology.
| Property | Value | Significance for Purification |
| Appearance | White to off-white/pale yellow solid | Color may indicate the presence of oxidative or polymeric impurities. |
| Melting Point | 80-81 °C | A sharp melting point close to the literature value is a key indicator of high purity. A broad or depressed range suggests impurities. |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and esters (Ethyl Acetate). Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. | Guides the selection of solvent systems for both column chromatography and recrystallization. |
| Stability | Stable under standard conditions. Keep in a dark place, sealed, and dry.[1] Some benzothiazoles can be sensitive to the acidic nature of standard silica gel.[2] | Warrants caution during silica gel chromatography; prolonged exposure can lead to degradation for sensitive analogues. Using neutralized silica may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most common and highly effective purification methods are flash column chromatography on silica gel and recrystallization .[3]
-
Column Chromatography is ideal for separating the target compound from impurities with different polarities, such as unreacted starting materials or byproducts from the synthesis.
-
Recrystallization is exceptionally effective for removing minor impurities from a crude solid that is already of moderate purity (>85-90%). It relies on the differential solubility of the product and impurities in a chosen solvent at varying temperatures.[4]
Q2: What are the likely impurities I need to remove?
A2: Impurities are highly dependent on the synthetic route. Common possibilities include:
-
Unreacted Starting Materials: For instance, if synthesizing from 2-amino-benzothiazole via a Sandmeyer-type reaction, the starting amine may persist.[5][6] If starting from 4-iodoaniline, traces of it or related intermediates could be present.[7]
-
Regioisomers: Direct iodination of benzothiazole can lead to the formation of other iodo-isomers.
-
Phenolic Byproducts: In Sandmeyer reactions, the diazonium intermediate can react with water to form a corresponding phenol (hydroxy-benzothiazole), which can be a polar impurity.[8]
-
Oxidized/Polymeric Materials: Benzothiazoles and their precursors, like aminothiophenols, can be susceptible to oxidation, leading to colored, often less-soluble impurities.[2]
Q3: How should I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is the essential tool for monitoring purification.[2]
-
Before Chromatography: Use TLC to determine the optimal solvent system (mobile phase). A good solvent system will show clear separation of your product spot from impurities, with an Rf value for the product ideally between 0.25 and 0.40.
-
During Chromatography: Analyze the fractions collected from the column by TLC to identify which ones contain the pure product.
-
After Recrystallization: Spot the purified crystals and the remaining mother liquor on a TLC plate. A pure product will show a single spot, while the mother liquor will contain the product plus concentrated impurities.
Q4: My final product is a yellow or brown solid, not white. What happened and is it usable?
A4: A yellow or brown hue typically indicates the presence of trace, highly-colored impurities, often arising from oxidation or residual reagents from the synthesis (e.g., iodine). While the compound may be >95% pure by NMR, the color can be problematic for certain applications, especially in drug development. To address this:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. The hot solution is then filtered through a pad of Celite® to remove the carbon before cooling.
-
Repeat Purification: A second purification step (e.g., a very quick column pass or another recrystallization) may be necessary.
Purification Workflow Overview
The following diagram illustrates a typical decision-making process for purifying crude this compound.
Troubleshooting Guide
Part 1: Flash Column Chromatography
Problem: Poor separation between my product and an impurity (co-elution).
-
Potential Cause: The polarity of the chosen eluent system is not optimal to differentiate between the compounds. The compounds have very similar polarities.
-
Scientific Rationale: Separation on silica gel (a polar stationary phase) is governed by the equilibrium of analytes between the mobile phase and the stationary phase.[2] If two compounds have similar polarity, they will have similar affinities for both phases, leading to poor separation.
-
Solutions:
-
Decrease Eluent Polarity: If the Rf values are too high (>0.5), decrease the proportion of the polar solvent (e.g., from 20% EtOAc/Hexane to 10% EtOAc/Hexane). This increases the interaction with the silica gel, allowing more time for separation.
-
Change Solvent Selectivity: If decreasing polarity doesn't work, switch one of the solvents while maintaining similar overall polarity. For example, replace Ethyl Acetate/Hexane with Dichloromethane/Hexane or Diethyl Ether/Hexane.[9] Different solvents interact with compounds in unique ways beyond simple polarity (e.g., through dipole-dipole interactions or hydrogen bonding capabilities), which can dramatically alter selectivity.
-
Use a Gradient: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Problem: The product appears to be degrading on the column (streaking on TLC, yellow band).
-
Potential Cause: this compound, or a related impurity, may be sensitive to the acidic nature of standard silica gel.
-
Scientific Rationale: Silica gel has acidic silanol groups (Si-OH) on its surface, which can catalyze the decomposition of acid-sensitive compounds.[10]
-
Solutions:
-
Neutralize the Silica: Prepare the column slurry with an eluent containing a small amount of a basic additive, such as 0.5-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica.[9]
-
Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used for compounds that are unstable on silica.[2] Note that the elution order may change.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (using "flash" conditions with pressure) is preferable to slow gravity chromatography.
-
Troubleshooting Decision Tree: Column Chromatography
Part 2: Recrystallization
Problem: The product "oils out" instead of forming crystals.
-
Potential Cause: The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the product/impurity mixture (an eutectic mixture). Alternatively, the rate of cooling is too fast.
-
Scientific Rationale: Oiling out occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common with low-melting solids or when using solvent mixtures where the "bad" solvent is added too quickly.[1]
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature first (e.g., by insulating it with glass wool) before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.
-
Scratch/Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of pure product (a "seed crystal") to initiate crystallization.
-
Problem: No crystals form, even after cooling in an ice bath.
-
Potential Cause: Too much solvent was used, and the solution is not saturated at the lower temperature.
-
Scientific Rationale: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If the solution remains unsaturated upon cooling, no precipitation will happen.
-
Solutions:
-
Reduce Solvent Volume: Gently boil off some of the solvent in a fume hood to concentrate the solution. Re-cool and observe. Be careful not to evaporate too much, which could cause the product to crash out impurely.
-
Introduce a "Bad" Solvent: If using a single solvent system, you can carefully add a miscible "anti-solvent" (one in which your product is insoluble) dropwise to the solution until it becomes slightly cloudy (the cloud point). Re-heat to clarify and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[3]
-
Standardized Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: On a TLC plate, test various solvent systems. A common starting point for a compound of this polarity is 10-20% Ethyl Acetate in Hexane.[9] Adjust the ratio until the Rf of this compound is ~0.3.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Create a slurry of silica gel in the initial, low-polarity eluent. Pour this into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. The amount of silica should be 30-50 times the weight of your crude material.[2]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM or EtOAc).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of crude material in several test tubes.
-
Add a few drops of different solvents. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4] Good candidates are ethanol, isopropanol, or a mixture like Ethyl Acetate/Hexane.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
Optional: If the solution is colored, remove it from the heat, let it cool slightly, add a spatula-tip of activated carbon, and re-heat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the carbon.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Allow the crystals to dry under vacuum on the filter for at least 15 minutes, then transfer them to a watch glass to air dry completely. Confirm purity by TLC and melting point analysis.
-
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in 6-Iodobenzo[d]thiazole Reactions
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during palladium-catalyzed cross-coupling reactions with 6-iodobenzo[d]thiazole. The unique electronic structure of the benzothiazole scaffold, particularly the presence of a sulfur atom, presents specific hurdles that can lead to catalyst deactivation and low reaction yields.
This resource moves beyond generic protocols to offer a scientifically grounded, question-and-answer-based approach to problem-solving. We will explore the underlying causes of common issues and provide detailed, field-proven methodologies to overcome them, ensuring the integrity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
A1: The primary challenge stems from the benzothiazole moiety itself. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium catalyst.[1] This coordination can act as a "poison," occupying a coordination site on the metal center and inhibiting its ability to participate in the catalytic cycle, leading to catalyst deactivation and low or no product formation.[1][2] Additionally, as with many heteroaromatic systems, achieving a balance between reactivity and stability of the organometallic intermediates can be difficult.[3]
Q2: My reaction is not proceeding to completion. What are the first things I should check?
A2: Before delving into complex optimization, always verify the fundamentals:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) species, rendering it inactive.
-
Reagent Quality: Use fresh, high-purity this compound. Impurities can interfere with the catalyst. Ensure your coupling partner (e.g., boronic acid) is also of high quality and has not degraded.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Ensure your base is finely powdered and anhydrous, as its solubility and activity are critical.
Q3: I suspect the sulfur atom in my substrate is poisoning the catalyst. How can I confirm this and what can I do?
A3: Catalyst poisoning by sulfur is a strong possibility.[1] Signs include a reaction that starts but then stalls, or the need for unusually high catalyst loadings. To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands form strong bonds with the palladium center, making it less susceptible to coordination by the benzothiazole's sulfur atom. They also promote the crucial oxidative addition and reductive elimination steps.[7]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
Use a More Robust Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for stability and efficient generation of the active Pd(0) species, which can be beneficial for challenging substrates.[8]
Q4: I am observing significant formation of a de-iodinated side product (benzo[d]thiazole). What causes this and how can I prevent it?
A4: The formation of a hydrodehalogenated product is a common side reaction, particularly with electron-rich heteroaryl halides.[9] It can arise from pathways that compete with the desired cross-coupling.
-
Choice of Base and Solvent: The base and solvent can influence this side reaction. A weaker base (e.g., K₂CO₃ instead of a stronger alkoxide) or a different solvent system may reduce the rate of de-iodination.
-
Ligand Effects: The choice of ligand can also play a role. Switching to a more sterically hindered ligand can sometimes suppress the competing reductive pathway that leads to de-iodination.[9]
Troubleshooting Guides by Reaction Type
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Potential Causes & Solutions:
-
Cause 1: Inefficient Catalyst System. The catalyst may not be active enough to overcome the inhibitory effect of the benzothiazole sulfur.
-
Solution: Switch to a more robust catalyst system. While Pd(PPh₃)₄ can be effective, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos often provide superior results for heteroaryl couplings.[4][5] These ligands stabilize the palladium center and accelerate the catalytic cycle.
-
-
Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and can significantly impact yield.
-
Cause 3: Boronic Acid Decomposition. Arylboronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.
-
Solution: Use the boronic acid as fresh as possible. Consider using a more stable boronate ester (e.g., a pinacol ester) as the coupling partner.
-
Comparative Data: Suzuki-Miyaura Coupling of 6-Substituted Benzothiazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 64-85 | [11][12] |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 12 | 75 | [10] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | Expected High | [4][5] |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 8 | Expected High | [4][5] |
| Note: Yields for entries 3 and 4 are predicted based on the high efficiency of these catalyst systems for similar heteroaryl halide couplings. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Heck Reaction
Issue: Poor conversion or low selectivity in the Heck reaction of this compound with an alkene.
Potential Causes & Solutions:
-
Cause 1: Catalyst Deactivation. Standard Heck conditions may not be robust enough for this substrate.
-
Solution: Consider using a phosphine-free catalyst system, which can sometimes be more stable at the high temperatures often required for Heck reactions.[13] Alternatively, N-heterocyclic carbene (NHC) palladium complexes have shown high efficiency and stability in Heck reactions of challenging substrates.[6][8][14][15]
-
-
Cause 2: Incorrect Base. The choice of base is crucial for regenerating the active Pd(0) catalyst.
-
Cause 3: Regioselectivity Issues. With certain alkenes, a mixture of regioisomers may be formed.
-
Solution: The regioselectivity of the Heck reaction can often be influenced by the ligand. Bulky ligands can favor addition to the less sterically hindered position of the alkene.
-
Recommended Starting Conditions for Heck Reaction
| Parameter | Recommended Condition | Alternative |
| Catalyst | Pd(OAc)₂ (2 mol%) | [NHC-Pd(II)-Im] complex (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) or None | IPr·HCl (4 mol%) |
| Base | K₂CO₃ (2 equiv.) | Et₃N (2 equiv.) |
| Solvent | DMAc or NMP | Toluene |
| Temperature | 120-140 °C | 100-120 °C |
Guide 3: Sonogashira Coupling
Issue: Failure to form the desired alkynylated benzothiazole in a Sonogashira coupling.
Potential Causes & Solutions:
-
Cause 1: Inactive Copper Co-catalyst. The copper(I) co-catalyst is essential for the traditional Sonogashira mechanism but can be sensitive to air.
-
Cause 2: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction, leading to the formation of a di-alkyne byproduct and consumption of the starting alkyne.
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Running the reaction under a slight positive pressure of an inert gas can help.
-
-
Cause 3: Inappropriate Base/Solvent Combination. The amine base (typically Et₃N or DIPEA) often serves as both the base and a co-solvent.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Guide 4: Buchwald-Hartwig Amination
Issue: Low yield of the aminated benzothiazole product.
Potential Causes & Solutions:
-
Cause 1: Weakly Basic Conditions. The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.
-
Cause 2: Incompatible Ligand. The success of this reaction is highly dependent on the ligand.
-
Solution: For heteroaryl halides, bulky biarylphosphine ligands are the state of the art. XPhos and RuPhos are excellent starting points for coupling with primary and secondary amines, respectively.[4][5][21] Using a pre-formed palladacycle precatalyst (e.g., XPhos-Pd-G3) can also improve reliability and activity.[22]
-
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Primary Amine | Secondary Amine |
| Catalyst | XPhos-Pd-G3 (2 mol%) | RuPhos-Pd-G3 (2 mol%) |
| Base | NaOtBu (1.2 equiv.) | K₃PO₄ (1.5 equiv.) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
Visualizations: Mechanisms and Deactivation Pathways
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst Deactivation by Sulfur Poisoning
Caption: Proposed deactivation pathway via sulfur coordination.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound reactions.
References
- 1. Phosphine-catalyzed construction of sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Coordination-Accelerated Catalysis in the Heck Reaction Using N-H N-Heterocyclic Carbene Pd Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Iodobenzo[d]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 6-Iodobenzo[d]thiazole. Our focus is on the critical selection of base and solvent systems to overcome common challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a base for a cross-coupling reaction with this compound?
The choice of base is critical and extends far beyond simply neutralizing the hydrogen halide (HI) byproduct. The base plays several mechanistic roles, and its selection depends on the specific type of cross-coupling reaction being performed.[1]
-
For Suzuki-Miyaura Couplings: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
For Sonogashira Couplings: An amine base, such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH), is typically used. Its primary role is to deprotonate the terminal alkyne, generating the reactive copper acetylide intermediate, and to scavenge the HI produced.[2][3]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is often necessary to deprotonate the amine nucleophile (or the N-H bond in the intermediate palladium complex) to facilitate reductive elimination.[4] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). Soluble organic bases like DBU can also be used, but their role can be complex, sometimes inhibiting the reaction by coordinating to the palladium center.[5][6]
-
For Heck Couplings: A moderately weak base, often an amine like triethylamine or an inorganic salt like sodium acetate or potassium carbonate, is used to neutralize the HI formed in the final step of the catalytic cycle, regenerating the active Pd(0) catalyst.[7]
Q2: How does the benzothiazole ring itself influence reaction conditions?
The this compound substrate presents a unique challenge. The Lewis basic nitrogen and sulfur atoms within the benzothiazole ring can coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, leading to sluggish or failed reactions.[8] This is a primary pathway for catalyst deactivation. Therefore, selecting ligands that can stabilize the palladium center and prevent this inhibitory coordination is crucial. Bulky, electron-rich phosphine ligands are often employed to mitigate this issue.[8]
Q3: What is the role of the solvent, and what are good starting points?
The solvent is not merely an inert medium; it critically affects the solubility of reagents, the stability of the catalyst, and the rates of key steps in the catalytic cycle.[9][10]
-
Solubility: Ensure all components (substrate, coupling partner, base, and catalyst) are sufficiently soluble at the reaction temperature. For inorganic bases in Suzuki couplings, biphasic systems (e.g., toluene/water, dioxane/water) are common and often beneficial.[1][11]
-
Catalyst Stability: Solvents must be anhydrous (unless water is part of a planned biphasic system) and rigorously deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black.[2][8]
-
Reaction Kinetics: Polar aprotic solvents like DMF, DMSO, and THF can influence reaction rates and even selectivity by stabilizing charged intermediates or transition states.[9][12] However, some solvents like DMF can also slow down certain reactions, so empirical screening is often necessary.[2]
Recommended Starting Solvents:
-
Suzuki: Dioxane/H₂O, Toluene/H₂O, or THF.
-
Sonogashira: THF, DMF, or Toluene with an amine co-solvent/base.
-
Buchwald-Hartwig: Toluene, Dioxane, or THF.
-
Heck: DMF, DMA, or Acetonitrile.
Troubleshooting Guide: When Reactions Fail
This section addresses specific problems you may encounter during your experiments. A general troubleshooting workflow is visualized below.
Diagram 1: General Troubleshooting Workflow A decision tree for diagnosing failed cross-coupling reactions.
Q2.1: My reaction has stalled, and I see a black precipitate. What's happening?
The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[2][8] The active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.
Causes & Solutions:
-
Presence of Oxygen: The most common cause. Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[2][8]
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[8]
-
Inadequate Ligand Stabilization: The ligand's job is to stabilize the Pd(0) center. If the ligand is insufficient or not robust enough, the catalyst will decompose. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) which are known to create a protective steric environment around the palladium.[8]
Q2.2: I'm attempting a Sonogashira coupling, but my main product is the alkyne dimer. How do I prevent this?
This side reaction is the Glaser-Hay homocoupling of the alkyne, and it's a classic problem in copper-mediated Sonogashira reactions.[2]
Solutions:
-
Strictly Anaerobic Conditions: Oxygen is a promoter of Glaser coupling. The measures described above for preventing palladium black formation are doubly important here.[2][13]
-
Reduce Copper Catalyst Loading: Minimize the amount of the copper(I) co-catalyst (e.g., CuI). Use the lowest catalytic amount that still promotes the desired cross-coupling.
-
Move to Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., an inorganic base like Cs₂CO₃ or K₃PO₄) and sometimes a palladium catalyst with specific ligands designed for this purpose.
Q2.3: My Suzuki reaction isn't working with standard K₂CO₃ and dioxane/water. What should I try next?
If a standard condition fails, a systematic screen of both the base and solvent is the most logical next step. The interplay between the base and solvent can be complex.[14]
Diagram 2: Base and Solvent Screening Logic for Suzuki Coupling A flowchart for systematic optimization of a Suzuki reaction.
Recommended Screening Strategy:
-
Vary the Base: Keep the solvent (e.g., Dioxane/H₂O) and temperature constant and test a panel of bases. Potassium phosphate (K₃PO₄) is often more effective than K₂CO₃, especially for more challenging substrates. Cesium carbonate (Cs₂CO₃) is another excellent choice due to its high solubility.
-
Vary the Solvent: Using the best base identified in the first step, screen a range of solvents. Sometimes a switch from a polar ether like dioxane to a non-polar aromatic solvent like toluene can dramatically improve yields.[14]
Q2.4: I'm struggling with a Buchwald-Hartwig amination using a weakly nucleophilic amine. What are the key variables to adjust?
For weakly binding or low-acidity amines, the choice of base is paramount.
Solutions:
-
Switch to a Stronger Base: A weak base may not be sufficient to deprotonate the amine or the palladium-amine complex. Switch to a strong, non-nucleophilic base like NaOtBu or LHMDS.[4]
-
Consider Soluble Organic Bases: While sometimes inhibitory, certain organic bases can facilitate C-N coupling.[5][6] However, kinetic studies have shown that their effect can be complex, and the optimal choice may depend on the relative binding affinity of the base versus the amine to the palladium center.[5]
-
Ligand Optimization: The ligand plays a huge role in the efficiency of Buchwald-Hartwig reactions. If one ligand system fails, screen others. Bulky biarylphosphine ligands are often the state-of-the-art for these transformations.[15]
Experimental Protocols & Data
Protocol: Systematic Base and Solvent Screen for Suzuki-Miyaura Coupling
This protocol describes a parallel screen to efficiently identify optimal conditions for the coupling of this compound with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvents (anhydrous, degassed): 1,4-Dioxane, Toluene, THF, DMF
-
Degassed Water
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure (per reaction vial):
-
Preparation: In a glovebox or under a stream of argon, add this compound (1.0 eq, e.g., 0.1 mmol, 26.3 mg) to a reaction vial.
-
Add Coupling Partner: Add 4-methoxyphenylboronic acid (1.2 eq, 0.12 mmol, 18.2 mg).
-
Add Catalyst: Add the palladium catalyst (e.g., 5 mol%, 0.005 mmol).
-
Add Base: Add the designated base (2.0 eq, 0.2 mmol).
-
Add Solvent: Add the designated solvent (e.g., 1.0 mL). If a biphasic system is used, add the organic solvent (0.8 mL) and degassed water (0.2 mL).
-
Seal and Heat: Securely cap the vial, remove it from the glovebox (if used), and place it in a pre-heated reaction block or oil bath (e.g., 90 °C).
-
Monitor: Stir the reaction for a set time (e.g., 12 hours). Monitor progress by TLC or LC-MS by taking a small aliquot.
-
Analysis: After the reaction is complete, quench, extract, and analyze the crude reaction mixture by ¹H NMR or GC-MS with an internal standard to determine the yield.
Data Table: Representative Screening Results
The following table illustrates hypothetical but realistic outcomes from the screening protocol described above, demonstrating how results can guide optimization.
| Entry | Base (2.0 eq) | Solvent System (4:1) | Temperature (°C) | Yield (%) | Observations |
| 1 | K₂CO₃ | Dioxane / H₂O | 90 | 35 | Sluggish conversion, starting material remains. |
| 2 | K₃PO₄ | Dioxane / H₂O | 90 | 78 | Significant improvement over K₂CO₃. |
| 3 | Cs₂CO₃ | Dioxane / H₂O | 90 | 72 | Good conversion, comparable to K₃PO₄. |
| 4 | K₃PO₄ | THF / H₂O | 90 | 65 | Lower yield, potential catalyst instability in THF. |
| 5 | K₃PO₄ | Toluene / H₂O | 90 | 91 | Excellent conversion, clean reaction profile. |
| 6 | K₃PO₄ | DMF | 90 | 55 | Side products observed, potential decomposition. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Sonogashira reactions of 6-Iodobenzo[d]thiazole
Technical Support Center: Sonogashira Coupling of 6-Iodobenzo[d]thiazole
Welcome to the technical support guide for optimizing the Sonogashira reaction with this compound. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we address the pervasive challenge of alkyne homocoupling (Glaser coupling) and provide in-depth, field-proven troubleshooting strategies to maximize the yield of your desired product.
Part 1: Core Troubleshooting & FAQs
This section is structured as a series of questions you might encounter in the lab. The answers provide not just solutions, but the scientific reasoning behind them.
Section A: Understanding the Homocoupling Problem
Question 1: I'm seeing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. What is happening?
Answer: You are observing what is known as Glaser coupling or homocoupling, a common side reaction in Sonogashira couplings.[1][2] This reaction involves the oxidative dimerization of your terminal alkyne to form a symmetric butadiyne. Instead of coupling with the this compound, your alkyne is reacting with itself. This side reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
The primary culprit behind this undesired reaction is the copper(I) co-catalyst, which, in the presence of oxygen, promotes the oxidative dimerization of the copper acetylide intermediate.[1][2][3]
Question 2: What are the primary drivers for homocoupling in my Sonogashira reaction?
Answer: The formation of the alkyne dimer is primarily driven by factors related to the copper(I) co-catalyst and the presence of oxygen.[1][2] The key factors include:
-
Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate, which is the critical step in the homocoupling pathway.[1][2] Therefore, rigorous exclusion of air is paramount.[2]
-
Copper(I) Co-catalyst: While the copper co-catalyst is added to increase the reaction rate, it is also the primary mediator of the homocoupling side reaction.[1][4][5]
-
High Copper Concentration: Using an excessive amount of the copper(I) salt can accelerate the rate of homocoupling relative to the desired cross-coupling.[1][2]
-
High Temperatures: In some cases, elevated temperatures can favor the homocoupling pathway.[2]
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction with the this compound is sluggish, the terminal alkyne has more opportunity to homocouple. This can be due to an inactive palladium catalyst or other suboptimal conditions.[2]
Figure 1: Competing catalytic cycles in a Sonogashira reaction.
Section B: Optimizing Copper-Catalyzed Reactions
Question 3: How can I modify my standard copper-catalyzed reaction to suppress homocoupling?
Answer: Several effective strategies can be employed to minimize the formation of the Glaser byproduct. The choice of method depends on your specific substrates and available laboratory equipment.
-
Ensure Anaerobic Conditions: This is the most critical first step. Thoroughly degas all solvents and reagents.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the rate of the desired cross-coupling. A more active catalyst system can outcompete the homocoupling reaction.[2] For an electron-deficient system like a benzothiazole, using bulky, electron-rich phosphine ligands can be beneficial.[6]
-
Use a Reducing Atmosphere: One advanced technique is to use a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon (e.g., 10% H₂ in Ar).[1][7] This helps to keep the copper in its +1 oxidation state and prevents the oxidative homocoupling pathway.[7]
-
Lower the Reaction Temperature: While this compound, being an aryl iodide, should be quite reactive, it is still worth exploring if the reaction can proceed efficiently at a lower temperature (e.g., room temperature to 40 °C).[4][8] Higher temperatures can sometimes accelerate homocoupling.[2]
Question 4: What is the optimal choice of base and solvent to minimize side reactions with this compound?
Answer: The base and solvent play crucial roles beyond simply neutralizing the HI byproduct.[5]
-
Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and often act as the solvent as well.[4] However, for substrates prone to side reactions, an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be a better choice, particularly in copper-free systems.[4][9] The amine base can also help keep the copper(I) species in a reduced state, which can be beneficial.[10]
-
Solvent Selection: The solvent must effectively dissolve all reaction components.[11] For this compound, which is a somewhat polar heterocyclic compound, solvents like THF, DMF, or acetonitrile are good starting points.[4][7] Amine bases can also serve as the solvent.[6] It's crucial that the solvent is anhydrous and rigorously degassed to prevent both catalyst deactivation and homocoupling.[6][12]
| Parameter | Recommendation for this compound | Rationale |
| Base | 1. Triethylamine (TEA) or Piperidine2. Cesium Carbonate (Cs₂CO₃) | Amine bases are standard and can aid copper reduction.[10] Inorganic bases are excellent for copper-free systems.[9] |
| Solvent | 1. THF or 1,4-Dioxane2. Acetonitrile | Good solubility for the aryl iodide and catalyst complex.[4][13] Acetonitrile has also proven effective.[7] |
| Temperature | Room Temperature to 60 °C | Aryl iodides are highly reactive, often not requiring high heat.[4] Start low to disfavor homocoupling.[2] |
Table 1: Recommended starting conditions for Sonogashira coupling of this compound.
Section C: Copper-Free Sonogashira Protocols
Question 5: I'm still struggling with homocoupling. Should I consider a copper-free reaction?
Answer: Absolutely. The most direct method to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][14] This approach completely eliminates the primary pathway for this side reaction.[4][14] Copper-free Sonogashira reactions are well-established and are often the preferred method for sensitive substrates or when homocoupling is a persistent issue.[10]
Question 6: What are the key considerations for a successful copper-free Sonogashira reaction?
Answer: Copper-free protocols require some adjustments to the reaction conditions to compensate for the absence of the copper co-catalyst's rate-enhancing effect.
-
Catalyst System: These reactions often rely on more sophisticated palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are commonly used to promote the catalytic cycle.[9][15]
-
Base: Stronger bases may be required. While amine bases can be used, inorganic bases like Cs₂CO₃ are often very effective.[9]
-
Temperature: Copper-free reactions may require slightly higher temperatures to achieve a good reaction rate, although many modern catalyst systems work efficiently at room temperature.[8][9][13]
-
Purity of Reagents: Even in "copper-free" reactions, trace amounts of copper contamination in reagents or glassware can sometimes catalyze homocoupling.[1] Using high-purity reagents and acid-washed glassware is a good practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.lucp.net [books.lucp.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Solubility of 6-Iodobenzo[d]thiazole in Reaction Mixtures
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Iodobenzo[d]thiazole. As a key heterocyclic building block in medicinal chemistry and materials science, its effective use is paramount.[1][2][3] However, its rigid, planar structure and crystalline nature frequently lead to solubility challenges in common organic reaction mixtures. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and ensure your reactions proceed efficiently.
Physicochemical Properties at a Glance
Before troubleshooting, a clear understanding of the starting material's properties is essential. Below is a summary for this compound.
| Property | Value | Source |
| CAS Number | 654070-00-5 | |
| Molecular Formula | C₇H₄INS | |
| Physical Form | Solid | |
| Melting Point | 80-81 °C | |
| Boiling Point | 316.8 ± 15.0 °C at 760 mmHg | |
| Storage | 2-8 °C, protect from light, keep sealed in dry conditions |
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of this compound.
Q1: What intrinsic properties of this compound cause its poor solubility?
A1: The solubility challenge stems from two primary factors:
-
High Crystal Lattice Energy: this compound is a planar, rigid molecule. This planarity promotes efficient packing in the solid state, leading to a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the solid. Improving solubility often involves disrupting these intermolecular interactions.[4]
-
Moderate Polarity: The benzothiazole core possesses both nonpolar (benzene ring) and polar (thiazole ring) characteristics. This "in-between" polarity means it is often not perfectly suited for either highly nonpolar solvents (like hexanes) or highly polar protic solvents (like water), where it may not form sufficient solute-solvent interactions to overcome the crystal lattice energy.[5]
Q2: What are the best "first-line" solvents to try for reactions involving this compound, such as cross-couplings?
A2: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), highly polar aprotic solvents are the standard starting point. They possess high dielectric constants, which aid in dissolving both the organic substrate and the inorganic salts (e.g., bases like K₂CO₃) often required for the reaction.
-
N,N-Dimethylformamide (DMF): Often considered the conventional choice. It is an excellent solvent for a wide range of organic compounds and many inorganic salts. Its high boiling point (153 °C) is advantageous for reactions that require heating to proceed at a reasonable rate.[6]
-
Ethers (1,4-Dioxane, Tetrahydrofuran - THF): These are excellent choices, particularly for Suzuki and Sonogashira reactions.[7][8] THF is a good starting point for reactions at or below its boiling point (66 °C), while 1,4-dioxane (boiling point 101 °C) is suitable for reactions requiring moderate heat. They are less viscous than DMF, which can sometimes aid in mass transfer.
-
Acetonitrile (ACN): Another useful polar aprotic solvent, though its lower boiling point (82 °C) limits the reaction temperature.
Q3: My reaction seems to stall or fail completely. Could solubility be the culprit even if the material appears to dissolve initially?
A3: Absolutely. Initial dissolution does not guarantee that all components remain in solution throughout the reaction. Several factors could be at play:
-
"Hidden" Heterogeneity: The reaction may not be truly homogeneous. Even if the bulk of the material dissolves, a small, undissolved fraction can limit the reaction rate, as the reaction can only occur in the solution phase.
-
Precipitation of Intermediates: In a catalytic cycle, palladium intermediates may have different solubility profiles than the starting material and could precipitate, effectively removing the catalyst from the reaction.
-
Inhibition by Byproducts: In Suzuki-Miyaura couplings, the halide salt byproduct (e.g., KX) can inhibit the reaction, particularly with aryl iodides. This effect can be exacerbated by poor solubility and solvent choice.[9] Changing the solvent from THF to toluene has been shown to mitigate this issue in some cases.[9]
Troubleshooting Guide: From Slow Reactions to Complete Insolubility
This section provides a structured, cause-and-effect approach to solving specific solubility-related problems in your experiments.
Problem 1: this compound fails to dissolve in the chosen solvent at room temperature.
-
Probable Cause: The solvent's solvating power is insufficient to overcome the compound's crystal lattice energy at ambient temperature.
-
Step-by-Step Solutions:
-
Apply Gentle Heat: Increase the temperature of the mixture to 50-80 °C. The increased kinetic energy will help break intermolecular bonds in the solid state and increase the saturation point of the solvent. Causality: Solubility is almost always endothermic for crystalline organic solids. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (TΔS) more dominant, favoring the more disordered dissolved state.
-
Introduce a Co-Solvent: If heating alone is insufficient or undesirable, add a co-solvent. For example, if your primary solvent is 1,4-dioxane, adding 10-20% (v/v) of a stronger solvent like DMF or NMP can dramatically improve solubility without completely changing the reaction medium.
-
Perform a Systematic Solvent Screen: Before committing to a large-scale reaction, perform a small-scale solubility test with a panel of recommended solvents. This is a crucial step in process optimization.
-
Protocol: Small-Scale Systematic Solvent Screening
-
Preparation: To 4-5 separate, small vials, add approximately 5 mg of this compound.
-
Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent (e.g., THF, Dioxane, DMF, Toluene, Acetonitrile).
-
Observation (Room Temp): Vigorously stir or vortex each vial for 2 minutes. Observe and record which solvents achieve complete dissolution.
-
Observation (Heated): For any vials where the solid did not dissolve, warm them to 60-70 °C for 5 minutes. Record any changes.
-
Selection: Choose the solvent that provides complete dissolution under the mildest conditions and is compatible with your downstream reaction chemistry.
Problem 2: The reaction is sluggish and incomplete, even with heating and apparent dissolution.
-
Probable Cause: The reaction is likely suffering from poor mass transfer or catalyst inhibition related to the solvent environment. The concentration of the dissolved reactant may be too low for an efficient reaction rate.
-
Step-by-Step Solutions:
-
Switch to a Higher-Boiling Point Solvent: If you started with THF or Dioxane, switching to DMF, DMAc, or NMP allows for higher reaction temperatures, which can accelerate slow coupling steps and improve the solubility of all components. For example, Heck reactions often benefit from the higher temperatures achievable in DMF.[6]
-
Change Solvent Polarity: As noted, halide inhibition in Suzuki reactions can be solvent-dependent.[9] If a reaction in THF is failing, retrying in a less polar solvent like toluene (often with a water co-solvent for the base) can fundamentally alter the catalytic cycle and prevent inhibition.
-
Consider a Ligand Change: The ligand on your palladium catalyst influences the solubility of the active catalytic species. Bulky, electron-rich phosphine ligands not only affect catalytic activity but can also improve the solubility of palladium complexes in less polar organic solvents.
-
Problem 3: My starting material or product precipitates from the solution during the reaction.
-
Probable Cause: The solubility limit is being exceeded due to a change in the reaction mixture's composition or temperature. The product itself may be less soluble than the starting materials in the chosen solvent system.
-
Step-by-Step Solutions:
-
Increase Solvent Volume: This is the simplest solution. Doubling the solvent volume will decrease the concentration of all species and may prevent precipitation.
-
Add a Co-Solvent Mid-Reaction: If you observe precipitation, adding a small amount of a strong solubilizing agent (like NMP) can sometimes bring the material back into solution and rescue the reaction.
-
Leverage Product Precipitation (Advanced): In some cases, if the product is precipitating cleanly, this can drive the reaction to completion via Le Châtelier's principle. This requires careful monitoring to ensure co-precipitation of starting materials or byproducts is not occurring. The workup will then involve isolating the solid and washing it thoroughly.
-
Problem 4: My substrate is extremely insoluble, and no conventional solvent works.
-
Probable Cause: The molecule has exceptionally strong intermolecular forces, common with large polyaromatic or highly crystalline structures.
-
Solution:
-
High-Temperature Ball Milling (Mechanochemistry): For substrates that are nearly impossible to dissolve, solvent-free methods should be considered. High-temperature ball milling is a powerful technique that uses mechanical force and heat to drive solid-state reactions. This method has been successfully used for Suzuki-Miyaura cross-couplings of insoluble aryl halides, providing a practical way to access chemical space that is unreachable by conventional solution-phase chemistry.[10][11][12][13]
-
Visual Workflow and Data Summary
To aid in your decision-making, the following diagrams and tables summarize the key troubleshooting pathways and solvent choices.
Diagram 1: Troubleshooting Workflow
Caption: Decision workflow for troubleshooting solubility.
Diagram 2: Factors Influencing Solubility
Caption: Interplay of factors causing solubility issues.
Table 2: General Solvent Selection Guide for Cross-Coupling Reactions
| Reaction Type | Recommended Solvents | Typical Temp. (°C) | Key Considerations |
| Suzuki-Miyaura | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | 80 - 110 | Aqueous base requires a co-solvent. Toluene can mitigate halide inhibition.[8][9] |
| Sonogashira | THF, DMF, Triethylamine (as solvent & base) | RT - 70 | Anhydrous conditions are often preferred. The amine base is crucial.[7][14][15] |
| Heck | DMF, DMAc, NMP, Acetonitrile | 80 - 140 | Higher temperatures are often required. DMF is a classic choice for its high boiling point and ability to dissolve components.[6][16] |
| General Screening | Dioxane, THF, DMF, Toluene, Acetonitrile | RT - 100 | A broad screen is the most reliable way to find an optimal, substrate-specific system. |
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 11. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Benzothiazole Products
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For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the efficient removal of residual palladium catalysts from benzothiazole-containing products, a critical step in the synthesis of many pharmaceutical compounds.[1][2] The information is structured to address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my benzothiazole product so important?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[3] These metal impurities offer no therapeutic benefit and can pose safety risks to patients.[3] Furthermore, residual palladium can interfere with downstream synthetic steps and compromise the stability and integrity of the final drug product.[1][3] For compounds intended for biological screening, it is recommended that palladium levels be below 100 ppm to avoid misleading results.[4][5]
Q2: What are the most common methods for palladium removal?
A2: The most prevalent techniques include:
-
Adsorption: Utilizing materials like activated carbon or functionalized silica to bind the palladium.[3][6]
-
Scavenging: Employing chelating agents, often immobilized on a solid support (scavenger resins), that selectively bind to palladium.[7][8]
-
Crystallization: Purifying the product through crystallization, which can sometimes leave palladium impurities in the mother liquor.[9]
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter to remove heterogeneous palladium catalysts.[10][11]
The choice of method is highly dependent on the specific reaction conditions, the nature of the product, the solvent system, and the form of the residual palladium.[3]
Q3: My benzothiazole product seems to be binding with the palladium, making it difficult to remove. Why does this happen?
A3: The nitrogen and sulfur atoms in the benzothiazole ring can act as ligands, coordinating with the palladium catalyst.[12] This can form a stable complex that is difficult to break, leading to co-purification of the palladium with your product. This is a known challenge, particularly in Suzuki-Miyaura coupling reactions involving sterically hindered 2-arylbenzothiazoles.[12]
Q4: How do I know how much residual palladium is in my sample?
A4: Several analytical techniques can quantify residual palladium. Inductively coupled plasma-mass spectrometry (ICP-MS) is a standard and highly sensitive method used for final quality control of APIs.[13][14] For more rapid, in-process checks, fluorometric and colorimetric methods are available that can quickly provide an estimate of palladium levels.[2][13][15] High-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) is another validated method for determining palladium residues in APIs.[16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your palladium removal experiments.
Issue 1: After treatment with activated carbon, my product yield is significantly lower.
-
Underlying Cause: Activated carbon can be a non-selective adsorbent, meaning it can bind your benzothiazole product in addition to the palladium catalyst, leading to product loss.[17]
-
Troubleshooting Steps:
-
Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a small amount (e.g., 5 wt% relative to your product) and incrementally increase it, analyzing both palladium removal and product yield at each step.
-
Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.
-
Consider a More Selective Adsorbent: If product loss remains high, consider switching to a more selective scavenger, such as a thiol- or thiourea-functionalized silica gel.[8] These scavengers are designed to have a higher affinity for palladium.[8]
-
Wash the Carbon: After filtration, wash the activated carbon with a fresh portion of the solvent to recover any adsorbed product.
-
Issue 2: I've used a scavenger resin, but the palladium levels are still above the acceptable limit (<10 ppm for APIs). [17]
-
Underlying Cause: The efficiency of a scavenger is dependent on several factors, including the oxidation state of the palladium, reaction time, temperature, and the solvent.[3][18]
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: The amount of scavenger may be insufficient to capture all the residual palladium. Increase the equivalents of the scavenger relative to the initial palladium loading.
-
Increase Reaction Time and/or Temperature: The kinetics of palladium binding to the scavenger can sometimes be slow.[7] Increasing the stirring time or temperature (if your product is stable) can improve scavenging efficiency.
-
Screen Different Scavengers: Not all scavengers are equally effective for all forms of palladium.[6] It is advisable to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific system.[8][19]
-
Consider a Binary System: A combination of a chelating agent and a solid support like activated carbon can have a synergistic effect, leading to superior palladium removal compared to using either agent alone.[3]
-
Issue 3: My final product is colored, suggesting palladium contamination, even after column chromatography.
-
Underlying Cause: Column chromatography alone is often not sufficient to remove all palladium residues, especially if the palladium is complexed with your benzothiazole product.[4][5] Colloidal palladium can also be difficult to remove by standard filtration or chromatography.[10]
-
Troubleshooting Steps:
-
Post-Chromatography Scavenging: After chromatographic purification, subject the product to a scavenging step. This is a highly effective method for reducing residual palladium to very low levels.[4][5]
-
Filtration through Celite: Before chromatography, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[10] This can help remove a significant portion of insoluble palladium species.
-
Use of Isocyanide Reagents: Isocyanide reagents have been shown to be highly effective in removing residual palladium to sub-ppm levels, often without the need for subsequent chromatography.[20]
-
Detailed Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
This protocol provides a general procedure for using activated carbon to remove palladium catalysts.
-
Reaction Work-up: Following the completion of your reaction, perform your standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Exchange: If necessary, exchange the solvent for one in which your product is soluble and that is compatible with activated carbon treatment (e.g., toluene, methanol, ethyl acetate).
-
Addition of Activated Carbon: To the solution of your crude product, add activated carbon (e.g., Darco®, Nuchar®). A starting point is typically 10-20 wt% relative to the crude product weight.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the filtrate and analyze the residue for palladium content using ICP-MS or a rapid detection kit.
Protocol 2: Palladium Scavenging with Functionalized Silica
This protocol outlines the use of a silica-based scavenger for more selective palladium removal.
-
Select Scavenger: Choose a functionalized silica scavenger appropriate for your palladium species. Thiol (e.g., SiliaMetS® Thiol) and thiourea (e.g., SiliaMetS® Thiourea) functionalized silicas are effective for a wide range of palladium species.[8]
-
Dissolve Product: Dissolve your crude product in a suitable organic solvent.
-
Add Scavenger: Add the functionalized silica scavenger to the solution. The amount will depend on the scavenger's loading capacity and the amount of palladium to be removed. A typical starting point is 3-5 equivalents of the scavenger's functional group relative to the palladium.
-
Stirring: Stir the mixture at room temperature or a moderately elevated temperature for 2-24 hours.
-
Filtration: Filter off the silica scavenger.
-
Solvent Removal and Analysis: Remove the solvent from the filtrate and analyze the product for residual palladium.
Visualization of Workflows
Decision Tree for Palladium Removal Strategy
This diagram illustrates a logical approach to selecting a suitable palladium removal method.
Caption: Decision-making workflow for selecting a palladium removal strategy.
Mechanism of a Binary Scavenging System
This diagram illustrates the two potential mechanisms for a binary scavenging system involving a chelating agent and a solid support.[3]
Caption: Two proposed mechanisms for binary palladium scavenging systems.
Data Summary: Comparison of Palladium Scavengers
| Scavenger Type | Advantages | Disadvantages | Typical Application |
| Activated Carbon | Low cost, effective for various Pd species.[3][6] | Can be non-selective, leading to product loss.[17] | General purpose, initial purification step. |
| Thiol-Functionalized Silica | High selectivity for palladium, good for a variety of metals.[8] | Higher cost than activated carbon. | When high selectivity is required to prevent product loss. |
| Thiourea-Functionalized Silica | Versatile for all forms of palladium, works well in organic solvents.[8] | Can be more expensive than basic adsorbents. | Purification of high-value pharmaceutical intermediates. |
| Chelating Resins | High capacity and selectivity for specific metals.[21] | May require specific pH or solvent conditions for optimal performance. | Industrial-scale processes where high efficiency is crucial.[3] |
| Isocyanide Reagents | Highly effective, can reduce Pd to sub-ppm levels without chromatography.[20] | May require specific handling procedures. | Final purification step to achieve very low palladium levels. |
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. spinchem.com [spinchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. arborassays.com [arborassays.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. High Selective Ion Exchange Resin for Copper & Palladium Removal - Buy chelating resin, copper removal, palladium recovery Product on Hebei UMEK Environment Machine Co., Ltd. [cnumek.com]
scale-up challenges for the synthesis of 6-Iodobenzo[d]thiazole derivatives
Welcome to the technical support center for the synthesis and scale-up of 6-iodobenzo[d]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and practical, field-tested protocols to enhance the success of your chemical campaigns.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound derivatives.
Q1: What is the most common synthetic route to this compound, and why is it preferred for scale-up?
A1: The most prevalent and scalable method for preparing this compound is the Sandmeyer reaction, starting from the readily available 6-aminobenzo[d]thiazole.[1][2] This route is generally favored for larger-scale synthesis due to the relatively low cost of the starting materials and reagents (sodium nitrite, potassium iodide, and a mineral acid). The reaction proceeds via a two-step, one-pot process involving:
-
Diazotization: The conversion of the aromatic primary amine (6-aminobenzo[d]thiazole) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C).[3][4]
-
Iodination: The subsequent displacement of the diazonium group with iodine by introducing a solution of potassium iodide.[5][6]
This method offers a high degree of regioselectivity, as the iodo group is specifically introduced at the position of the former amino group.[5]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound via the Sandmeyer reaction?
A2: The principal safety hazard in this synthesis is the thermal instability of the intermediate aryl diazonium salt.[3][4][7] These compounds can decompose exothermically, and in a solid, isolated state, can be explosive.[4][7] Key safety considerations for scale-up include:
-
Thermal Management: The diazotization step is exothermic and must be conducted at low temperatures (0-5 °C) to prevent the accumulation and uncontrolled decomposition of the diazonium salt.[3][4] On a larger scale, efficient heat removal is critical.
-
Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas.[7] The reaction vessel must be adequately vented to prevent pressure buildup.
-
Control of Reagent Addition: The slow, controlled addition of sodium nitrite during diazotization is crucial to manage the reaction exotherm.
-
Never Isolate the Diazonium Salt: For large-scale operations, the diazonium salt should always be generated and used in situ without isolation.
A thorough process safety evaluation, including reaction calorimetry, is highly recommended before attempting a large-scale synthesis.
Q3: Are there viable alternative methods for the iodination of the benzothiazole core?
A3: Yes, several alternative iodination methods exist, which can be useful if the Sandmeyer reaction proves problematic. These methods typically involve direct electrophilic iodination of the benzothiazole ring system. Some alternatives include:
-
Molecular Iodine with an Oxidizing Agent: This can be effective for electron-rich aromatic systems.[7]
-
N-Iodosuccinimide (NIS): NIS is a milder and easier-to-handle iodinating agent, often used with an acid catalyst.[7]
-
Iodine Monochloride (ICl): A highly reactive iodinating agent, suitable for less activated aromatic rings. Careful control of stoichiometry is needed to avoid poly-iodination.
However, a significant challenge with direct iodination of the benzothiazole core is the potential for poor regioselectivity, leading to a mixture of isomers that can be difficult to separate. The Sandmeyer reaction remains the most reliable method for the specific synthesis of the 6-iodo isomer.
II. Troubleshooting Guide: The Sandmeyer Reaction for this compound
This section provides a detailed, question-and-answer-based troubleshooting guide for the synthesis of this compound from 6-aminobenzo[d]thiazole.
A. Low or No Product Yield
Q4: My reaction has resulted in a low yield or no desired product. What are the most likely causes?
A4: Low yields in this Sandmeyer reaction can typically be traced back to three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues during the iodination step.
Troubleshooting Workflow for Low Yields
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Regioselectivity in 6-Iodobenzo[d]thiazole Reactions
Welcome to the Technical Support Center for improving the regioselectivity of reactions involving 6-Iodobenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in achieving site-selective reactions at the C6 position.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable building block in medicinal chemistry and materials science. The iodine atom at the C6 position provides a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. However, achieving high regioselectivity can be a significant challenge due to the presence of multiple potentially reactive sites on the benzothiazole core.
The primary desired reaction is the activation of the C6-I bond. However, competing side reactions, most notably the direct C-H activation at other positions on the ring (C2, C4, C5, and C7), can lead to mixtures of isomers, reducing the yield of the target molecule and complicating purification.[1][2][3] This guide will provide you with the knowledge and tools to understand and control these competing pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may be facing in the lab.
Q1: My Suzuki-Miyaura coupling at the C6-iodo position is giving me a mixture of products, including what appears to be arylation at other positions on the benzothiazole ring. How can I improve the selectivity for the C6-position?
A1: The formation of multiple arylated products suggests that you are experiencing competition between the desired C6-I bond activation and undesired C-H activation at other sites. The C-H bonds at the C2, C4, and C7 positions of the benzothiazole nucleus can be susceptible to direct arylation under certain palladium-catalyzed conditions.[1][4]
Causality:
-
High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for C-H bond cleavage, which is typically higher than that for C-I bond cleavage.
-
Highly Active Catalyst System: Very electron-rich and bulky ligands can create a highly reactive palladium catalyst that is less discriminating between different potential reaction sites.
-
Prolonged Reaction Times: Extended reaction times can lead to the slow formation of C-H activated products, even if the initial rate of C-I coupling is faster.
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Start by reducing the reaction temperature in increments of 10-20 °C. This will disproportionately slow down the higher-energy C-H activation pathway compared to the C-I coupling.
-
Screen Your Ligands: If you are using a highly active ligand (e.g., a bulky biarylphosphine), consider switching to a less electron-rich or sterically demanding ligand like PPh₃. This can increase the selectivity for the more reactive C-I bond.
-
Optimize the Base: The choice of base can influence the reaction pathway. Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient for Suzuki couplings and may be less likely to promote C-H activation compared to stronger bases like NaOtBu.
-
Control Stoichiometry and Reaction Time: Use a stoichiometric amount of the boronic acid (1.0-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting 6-iodobenzothiazole is consumed to minimize the formation of side products.
Experimental Protocol: Improving C6-Selectivity in Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Upon complete consumption of the 6-iodobenzothiazole, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I'm attempting a Sonogashira coupling with my 6-iodobenzothiazole, but I'm getting low yields and a significant amount of starting material decomposition. What's going wrong?
A2: Low yields and decomposition in Sonogashira couplings can often be attributed to catalyst poisoning, instability of the starting materials or products under the reaction conditions, or suboptimal reaction parameters.
Causality:
-
Copper Co-catalyst Issues: The Cu(I) co-catalyst is sensitive to oxidation. If not handled under strictly anaerobic conditions, its efficacy can be diminished.
-
Base-Induced Decomposition: Strong bases, particularly in combination with certain solvents at elevated temperatures, can lead to the decomposition of the benzothiazole ring or the terminal alkyne.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen, leading to the formation of a diacetylene byproduct and consuming the alkyne.
Troubleshooting & Optimization:
-
Ensure Rigorous Inert Conditions: Use freshly distilled and degassed solvents. Ensure your CuI is of high purity and is added under a positive pressure of inert gas.
-
Base Selection: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used bases. If decomposition is observed, consider using a milder base or lowering the reaction temperature.
-
Ligand Choice: For Sonogashira reactions, phosphine ligands like PPh₃ or AsPh₃ are often used. The choice of ligand can impact catalyst stability and reactivity.
-
Temperature Control: Start with room temperature or gentle heating (40-50 °C). Many Sonogashira couplings proceed efficiently without the need for high temperatures.
-
Additive Effects: In some cases, the addition of a halide salt like KI or Bu₄NI can improve catalyst stability and reaction rates.
Experimental Protocol: Optimized Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed THF (5 mL) and triethylamine (2.0 mmol).
-
To this mixture, add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently warm to 40-50 °C.
-
Once complete, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Q3: My Buchwald-Hartwig amination of 6-iodobenzothiazole is not going to completion, and I'm observing debromination of my starting material. How can I improve this reaction?
A3: Incomplete conversion and hydrodehalogenation are common issues in Buchwald-Hartwig aminations. These problems often stem from catalyst deactivation or a competing reaction pathway.
Causality:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or may not be stable under the reaction conditions, leading to a loss of activity before the reaction is complete.
-
Hydrodehalogenation: This side reaction, where the iodo group is replaced by a hydrogen atom, can occur via several mechanisms, including a competing reductive elimination from a palladium-hydride intermediate.
-
Steric Hindrance: If either the amine or the 6-iodobenzothiazole is sterically hindered, the coupling reaction can be slow, allowing more time for side reactions to occur.
-
Inappropriate Base: The choice of base is critical in Buchwald-Hartwig aminations. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a base that is too strong could lead to side reactions.
Troubleshooting & Optimization:
-
Ligand Selection is Key: The success of Buchwald-Hartwig aminations is highly dependent on the choice of ligand. For challenging substrates, consider using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Base Optimization: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if hydrodehalogenation is a problem, you might try a weaker base like Cs₂CO₃ or K₃PO₄.
-
Solvent Choice: Toluene and 1,4-dioxane are common solvents. Ensure they are anhydrous and degassed.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more reproducible results and higher activity compared to generating the active catalyst in situ.
-
Temperature Control: While these reactions often require elevated temperatures (80-110 °C), running the reaction at the lowest effective temperature can help to minimize side reactions.
Experimental Protocol: Robust Buchwald-Hartwig Amination of this compound
-
To a glovebox or under a strictly inert atmosphere, add 6-iodobenzothiazole (1.0 mmol), the amine (1.2 mmol), a suitable biarylphosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and NaOtBu (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the reaction vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q4: What is the most reactive position for C-H activation on the unsubstituted benzothiazole ring?
A4: The C2 position is generally the most acidic and therefore the most susceptible to deprotonation and subsequent functionalization via a C-H activation mechanism.[2][4] However, under certain conditions, particularly with directing groups, functionalization at other positions such as C4 and C7 has been reported.[1]
Q5: Can I perform a second cross-coupling reaction on the product of my initial C6-functionalization?
A5: Yes, this is a common strategy for synthesizing polysubstituted benzothiazoles. After successfully functionalizing the C6 position, you can then target a C-H bond for a subsequent direct arylation reaction. For example, you could first perform a Suzuki coupling at the C6-iodo position and then a direct C-H arylation at the C2 or C7 position. This sequential approach offers excellent control over the final structure.
Q6: How can I analytically distinguish between the desired C6-substituted product and other regioisomers?
A6: A combination of 1D and 2D NMR spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons on the benzothiazole core are highly informative. The C6-substituted product will have a distinct pattern compared to, for example, a C7-substituted isomer.
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between the newly introduced group and the protons on the benzothiazole ring, which can definitively establish the position of substitution.
-
HMBC: This experiment shows long-range (2-3 bond) correlations between protons and carbons, which can also be used to unequivocally determine the connectivity.
Visualization of Competing Reaction Pathways
The following diagram illustrates the central challenge in achieving regioselectivity with this compound: the competition between C-I bond activation and C-H bond activation at various positions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan | MDPI [mdpi.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 6-Iodobenzothiazole and 6-Bromobenzothiazole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the benzothiazole scaffold represents a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents and functional materials. The strategic functionalization of the benzothiazole core, particularly at the 6-position, is a critical step in the development of new compounds with tailored properties. This guide provides an in-depth, objective comparison of the reactivity of two key precursors, 6-iodobenzothiazole and 6-bromobenzothiazole, in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By delving into the fundamental principles that govern their reactivity and presenting supporting experimental frameworks, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The differential reactivity between 6-iodobenzothiazole and 6-bromobenzothiazole in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This is quantitatively supported by their respective bond dissociation energies (BDEs), with the C-I bond in aryl iodides having a BDE of approximately 213 kJ/mol, which is significantly lower than the ~285 kJ/mol for the C-Br bond in aryl bromides.[1]
This difference in bond strength has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond in 6-iodobenzothiazole allows for a more facile and rapid oxidative addition, often at lower temperatures and with lower catalyst loadings compared to its bromo counterpart. This translates to faster reaction times, higher yields, and often, a broader substrate scope under milder conditions.
Visualizing the Catalytic Cycle: The Engine of Cross-Coupling
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, while forming different types of bonds (C-C, C-C triple bond, and C-N, respectively), all share a common mechanistic framework centered around a palladium catalyst. The following diagram illustrates the generalized catalytic cycle, highlighting the critical oxidative addition step where the reactivity of the 6-halobenzothiazole is most pronounced.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison: Reactivity in Key Transformations
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The enhanced reactivity of 6-iodobenzothiazole is particularly advantageous in this transformation.
| Feature | 6-Iodobenzothiazole | 6-Bromobenzothiazole |
| Reactivity | High | Moderate to High |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Time | Shorter | Longer |
| Side Reactions | Less prone to hydrodehalogenation | More susceptible to hydrodehalogenation at higher temperatures |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromobenzothiazole Derivative
The following protocol for the Suzuki coupling of 2-amino-6-bromobenzothiazole provides a representative example of the conditions often required for brominated benzothiazoles.[2]
Caption: Experimental workflow for the Suzuki-Miyaura coupling of a 6-bromobenzothiazole derivative.
For 6-iodobenzothiazole, it is anticipated that similar or even higher yields could be achieved at lower temperatures (e.g., 60-80 °C) and with shorter reaction times.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reactivity trend of aryl halides (I > Br > Cl) is particularly pronounced in this reaction.
| Feature | 6-Iodobenzothiazole | 6-Bromobenzothiazole |
| Reactivity | Very High | Moderate |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60 °C to 100 °C |
| Catalyst System | Pd/Cu or copper-free systems are highly effective | Often requires more robust catalyst systems and higher temperatures |
| Reaction Time | Typically rapid (1-6 hours) | Can be significantly longer (6-24 hours) |
| Homocoupling | Less prone due to faster cross-coupling | Increased risk of alkyne homocoupling (Glaser coupling) |
Experimental Protocol: General Sonogashira Coupling of an Aryl Iodide
This protocol is a general guideline for the Sonogashira coupling of aryl iodides and can be adapted for 6-iodobenzothiazole.
Caption: Experimental workflow for the Sonogashira coupling of an aryl iodide.
For 6-bromobenzothiazole, achieving comparable yields would likely necessitate higher reaction temperatures and potentially the use of more specialized ligands to facilitate the more challenging oxidative addition.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of the aryl halide is a critical parameter for reaction efficiency.
| Feature | 6-Iodobenzothiazole | 6-Bromobenzothiazole |
| Reactivity | High | Moderate |
| Typical Reaction Temp. | 80 °C to 110 °C | 100 °C to 130 °C |
| Ligand Choice | A wider range of phosphine ligands are effective | Often requires more electron-rich and bulky ligands (e.g., XPhos, RuPhos) |
| Base | Can often be performed with weaker bases (e.g., K₃PO₄, Cs₂CO₃) | Typically requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) |
| Functional Group Tolerance | Generally higher due to milder conditions | Can be more limited by the need for stronger bases and higher temperatures |
Experimental Protocol: General Buchwald-Hartwig Amination of a Bromo-Heterocycle
This protocol provides a general framework for the amination of bromo-heterocycles and can be adapted for 6-bromobenzothiazole.
Caption: Experimental workflow for the Buchwald-Hartwig amination of a bromo-heterocycle.
When using 6-iodobenzothiazole, it is plausible that the reaction could be performed at a lower temperature, potentially with a less expensive ligand, and still achieve a high yield.
Conclusion and Recommendations
The choice between 6-iodobenzothiazole and 6-bromobenzothiazole as a synthetic precursor is a classic trade-off between reactivity and cost/availability.
-
6-Iodobenzothiazole is the clear frontrunner in terms of reactivity. Its use is recommended when:
-
Mild reaction conditions are paramount to preserve sensitive functional groups.
-
Rapid reaction times and high throughput are desired.
-
The coupling partners are particularly challenging or sterically hindered.
-
-
6-Bromobenzothiazole offers a more cost-effective alternative and is a viable option when:
-
The desired transformation is well-established and robust.
-
The substrate and coupling partners are tolerant of higher temperatures and stronger bases.
-
Cost is a primary consideration, particularly on a larger scale.
-
Ultimately, the optimal choice of starting material will depend on the specific synthetic challenge at hand. By understanding the fundamental principles of reactivity and leveraging the vast toolkit of palladium-catalyzed cross-coupling reactions, researchers can efficiently navigate the synthesis of novel benzothiazole derivatives for a wide range of applications in drug discovery and materials science.
References
A Senior Application Scientist's Guide to Building Block Selection: The Case for 6-Iodobenzo[d]thiazole in Modern Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the selection of starting materials is a critical decision point that profoundly impacts project timelines, budget, and ultimate success. The benzothiazole scaffold, a privileged structure in medicinal chemistry, is central to a vast number of therapeutic candidates due to its wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4] The functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is where the choice of building block becomes paramount.
This guide provides an in-depth, objective comparison of 6-Iodobenzo[d]thiazole against its common alternative, 6-Bromobenzo[d]thiazole, focusing on the nuanced interplay between cost, reactivity, and process efficiency that defines true cost-effectiveness.
The Central Question: Why Choose an Iodo- over a Bromo-Substituted Building Block?
At first glance, the decision appears simple. Aryl iodides are fundamentally more reactive than aryl bromides in the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[5][6] This established principle suggests that using an iodo-substituted building block should lead to milder reaction conditions, lower catalyst loadings, and faster reaction times—all factors that reduce costs and improve the process's green chemistry profile. However, as we will explore, the complete picture is far more complex and context-dependent.
Diagram: Building Block Selection Workflow
The decision-making process for selecting the optimal halogenated building block is not linear. It involves a careful balance of multiple factors, from initial cost to downstream process implications.
Caption: A workflow for selecting the most cost-effective building block.
Comparative Analysis: this compound vs. 6-Bromobenzo[d]thiazole
To ground our discussion, let's compare the key metrics for these two essential building blocks. The following data represents a snapshot of typical market pricing and established chemical principles.
| Parameter | This compound | 6-Bromobenzo[d]thiazole | Rationale & Implications |
| CAS Number | 654070-00-5 | 53218-26-1 | For accurate sourcing and literature searching. |
| Molecular Weight | 261.08 g/mol | 214.08 g/mol | Affects stoichiometry calculations; the iodo-compound is ~22% heavier. |
| Purity (Typical) | >97% | >97% | Generally comparable from reputable suppliers. |
| Cost (per gram) | ~$150 - $300[5][7] | ~$24 - $160[7] | Key Difference: The bromo-analog is significantly cheaper on a per-gram basis. |
| Reactivity (C-X Bond) | Higher | Lower | C-I bond is weaker, facilitating faster oxidative addition to Pd(0).[5][6] |
| Typical Reaction Temp. | Room Temp to moderate heat (~50-80 °C) | Moderate to high heat (~80-110 °C) | Milder conditions for the iodo-compound can save energy and preserve sensitive functional groups. |
| Catalyst Loading | Potentially lower (e.g., <1 mol%) | Typically higher (e.g., 2-5 mol%) | Reducing precious metal catalyst loading is a major cost and sustainability driver. |
The Expertise in the Field: Beyond Textbook Reactivity
While the table suggests a trade-off between the higher initial cost of 6-iodobenzothiazole and its superior reactivity, experienced process chemists know the choice is not always straightforward. A fascinating and often overlooked phenomenon occurs with traditional palladium/triphenylphosphine catalyst systems at lower temperatures.
Multiple studies have shown that, counterintuitively, aryl iodides can exhibit poor reactivity compared to their bromide counterparts at temperatures around 50 °C when using catalysts like Pd(PPh₃)₄.[3][8] This is thought to arise from the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[3][8]
This insight is critical: if a reaction involving sensitive functional groups necessitates a low-temperature process, the seemingly less reactive 6-bromobenzothiazole might actually provide a better yield and a more efficient reaction, completely altering the cost-effectiveness calculation.
Diagram: Reactivity vs. Temperature Nuance
This diagram illustrates the non-linear relationship between halide choice and reaction efficiency.
Caption: The choice between Iodo and Bromo depends heavily on reaction conditions.
Experimental Protocols: A Self-Validating System
To illustrate the practical application of these principles, we provide two representative protocols for a Suzuki-Miyaura cross-coupling reaction. Note that these are generalized procedures and must be optimized for specific substrates.
Protocol 1: Suzuki Coupling with 6-Bromobenzo[d]thiazole (Standard Conditions)
This protocol reflects the more forcing conditions often required for less reactive aryl bromides.
Materials:
-
6-Bromobenzo[d]thiazole (1.0 mmol, 214 mg)
-
Arylboronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromobenzothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling with this compound (Milder Conditions)
This protocol leverages the higher reactivity of the C-I bond to enable a more efficient process under milder conditions.
Materials:
-
This compound (1.0 mmol, 261 mg)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg, 1 mol%)
-
SPhos (Ligand) (0.02 mmol, 8.2 mg, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Standard inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk tube with a magnetic stir bar, add 6-iodobenzothiazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow purification steps 7-10 from Protocol 1.
Causality Behind Choices: The choice of a more modern, electron-rich phosphine ligand (SPhos) in Protocol 2 is deliberate. These ligands are known to form highly active catalysts that excel with both aryl iodides and bromides, but their efficiency allows for a significant reduction in catalyst loading and temperature, especially with the more reactive iodo-substrate. This directly translates to lower costs associated with the catalyst and energy consumption.
Conclusion: A Strategic Decision
The cost-effectiveness of this compound is not determined by its price tag alone. It is a strategic calculation based on the specific demands of the synthetic route.
-
Choose this compound when:
-
The downstream chemistry involves sensitive functional groups that cannot tolerate high temperatures.
-
Minimizing precious metal catalyst loading is a primary goal for cost or sustainability reasons.
-
Rapid reaction times are critical to meet project deadlines.
-
Modern, highly active catalyst systems are available for use.
-
-
Consider the more affordable 6-Bromobenzo[d]thiazole when:
-
The initial raw material cost is the most significant budget constraint.
-
The target molecule is robust and can withstand higher reaction temperatures and longer reaction times.
-
A low-temperature reaction is required, and only traditional Pd/PPh₃ catalysts are being used, where the iodo-analog may perform poorly.
-
Ultimately, the most cost-effective building block is the one that provides the highest yield of the desired product in the shortest time, with the most efficient use of all resources, including catalyst, solvent, energy, and human hours. While 6-Bromobenzo[d]thiazole offers an attractive upfront cost, the superior reactivity of This compound often provides a more holistically cost-effective and efficient pathway for the synthesis of complex benzothiazole derivatives in a modern drug discovery setting.
References
- 1. 6-Bromobenzothiazole | HIBR Gene Diagnostics [hibergene.com]
- 2. Methyl 6-bromobenzo[d]thiazole-2-carboxylate | 1187928-41-1 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. 6-Bromobenzothiazole price,buy 6-Bromobenzothiazole - chemicalbook [m.chemicalbook.com]
- 8. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
The Unambiguous Arbiter: A Comparative Guide to the Structural Confirmation of 6-Substituted Benzothiazoles by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel 6-substituted benzothiazoles is a cornerstone of progressive and reliable research. The biological activity of these privileged scaffolds is exquisitely sensitive to their three-dimensional architecture.[1] An incorrect or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising therapeutic candidates.
While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method, the unambiguous arbiter of molecular truth. This guide provides an in-depth comparison of X-ray crystallography with other common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of 6-substituted benzothiazoles. We will use 2-amino-6-nitrobenzothiazole as a central case study to illustrate the unique insights and definitive data offered by each method.
The Imperative of Absolute Structural Knowledge
The substitution pattern on the benzothiazole ring, particularly at the 6-position, profoundly influences its interaction with biological targets. Modifications at this position can modulate properties like solubility, receptor binding affinity, and metabolic stability.[1] Therefore, confirming the precise location of substituents and the overall molecular geometry is not merely a procedural step but a critical determinant of a compound's potential. Misinterpretation of isomeric substitution, for instance, can render subsequent biological data meaningless.
A Tale of Three Techniques: A Comparative Overview
The structural characterization of a novel 6-substituted benzothiazole typically follows a logical progression, with each technique providing a different layer of information.
| Technique | Information Provided | Sample State | Key Advantage | Limitation |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. | Solid, Liquid, Gas | High sensitivity, small sample requirement. | Provides no direct information on connectivity or stereochemistry. |
| NMR Spectroscopy | Connectivity (through-bond correlations), chemical environment of nuclei, relative stereochemistry. | Solution | Rich structural detail in a native-like state. | Can be ambiguous for complex structures or isomers; requires soluble material. |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles, crystal packing. | Crystalline Solid | The "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
In Focus: 2-Amino-6-nitrobenzothiazole - A Case Study
To illustrate the comparative strengths of these techniques, we will consider the structural confirmation of 2-amino-6-nitrobenzothiazole.
Chemical Structure:
-
Formula: C₇H₅N₃O₂S
-
Systematic Name: 6-nitrobenzo[d]thiazol-2-amine
Mass Spectrometry: The First Clue
Mass spectrometry is often the initial step after synthesis to confirm that a product of the correct molecular weight has been formed.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small amount of the purified solid is introduced directly into the ion source.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment in a predictable manner.
-
Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation for 2-Amino-6-nitrobenzothiazole:
-
Molecular Ion Peak (M⁺•): A peak at m/z 195 would be expected, corresponding to the molecular weight of the compound (C₇H₅N₃O₂S). The presence of this peak confirms the molecular formula.[2]
-
Fragmentation Pattern: Characteristic fragments would provide clues about the structure. For example, loss of NO₂ (46 Da) or scission of the thiazole ring could be observed.
Causality and Trustworthiness: The molecular ion peak provides a high-confidence validation of the elemental composition, assuming the precursor materials were correct. The fragmentation pattern, when analyzed by an experienced spectroscopist, can suggest the presence of the nitro group and the benzothiazole core, but it cannot definitively establish the substitution pattern.
NMR Spectroscopy: Mapping the Connectivity
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the ¹H and ¹³C nuclei is recorded.
-
Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
Expected NMR Data for 2-Amino-6-nitrobenzothiazole: [3][4]
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| δ 8.7 (s, 1H): H-7 (proton adjacent to nitro group) | δ 167.7: C2 (carbon of the aminothiazole group) |
| δ 8.1 (d, 1H): H-5 (proton ortho to nitro group) | δ 152.1: C7a (bridgehead carbon) |
| δ 7.6 (d, 1H): H-4 (proton on the benzene ring) | δ 143.0: C6 (carbon bearing the nitro group) |
| δ 7.8 (s, 2H): -NH₂ (amino protons) | δ 126.1: C4 |
| δ 120.9: C5 | |
| δ 119.0: C7 | |
| δ 133.1: C3a (bridgehead carbon) |
Note: Approximate chemical shifts are provided for illustrative purposes.
Causality and Trustworthiness: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum allow for the assignment of each proton in the molecule. For instance, the downfield shifts of the aromatic protons are consistent with the electron-withdrawing nature of the nitro group. 2D NMR experiments like COSY (correlation spectroscopy) and HSQC/HMBC (heteronuclear single quantum coherence/heteronuclear multiple bond correlation) would further confirm the H-H and C-H connectivities, respectively, solidifying the 6-nitro substitution pattern over other possibilities (e.g., 4-, 5-, or 7-nitro). This provides a robust, self-validating map of the molecule's covalent framework.
X-ray Crystallography: The Final, Inarguable Proof
While NMR provides a connectivity map, X-ray crystallography delivers an exact, three-dimensional model of the molecule as it exists in the solid state. This technique resolves any remaining ambiguities and provides a wealth of structural detail unattainable by other methods.
Recently, the crystal structure of a salt of 2-amino-6-nitrobenzothiazole was reported, providing a concrete example of the definitive data obtained.[5]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[6]
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm) is mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in an X-ray beam (often cooled in a nitrogen stream to minimize thermal vibration) and rotated. A detector collects the diffraction pattern, which consists of thousands of reflections at different intensities and angles.[8]
-
Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined to achieve the best fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated for geometric correctness and overall quality. The data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[5]
Data Interpretation for 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate: [5]
-
Unambiguous Connectivity and Isomer Confirmation: The resulting 3D model directly shows the connectivity of all atoms, confirming the identity as 2-amino-6-nitrobenzothiazole. The positions of the amino group at C2 and the nitro group at C6 are unequivocally established.
-
Precise Bond Lengths and Angles: The analysis provides highly accurate measurements of all bond lengths and angles. For example, the dihedral angle between the nitro group and the attached benzene ring was determined to be 3.6(4)°.
-
Supramolecular Interactions: The crystal structure reveals how the molecules pack in the solid state, including details of intermolecular interactions like hydrogen bonds and π–π stacking. In the reported salt, cation-to-anion N—H⋯O and anion-to-anion O—H⋯O hydrogen bonds were identified, linking the ions into sheets.
-
Absolute Configuration: For chiral molecules, specialized X-ray diffraction experiments can determine the absolute stereochemistry, which is crucial for pharmaceutical development.
Synthesis of Logic: Why X-ray Crystallography is the Gold Standard
The power of structural analysis lies in the synergistic use of these techniques. MS provides the initial mass confirmation, and NMR builds a robust 2D structural hypothesis. However, X-ray crystallography provides the final, irrefutable evidence.
Caption: The logical flow of structural elucidation.
Expertise in Action: A senior scientist understands that while NMR might strongly suggest a particular isomer, subtle electronic effects or unexpected rearrangements during synthesis can lead to ambiguous spectra. In such cases, pursuing a crystal structure is not a luxury but a necessity for scientific rigor. The investment in growing crystals and performing diffraction analysis is a self-validating system; it prevents the propagation of incorrect structural assignments into more expensive and time-consuming stages of research and development.
Conclusion
For the definitive structural confirmation of 6-substituted benzothiazoles, single-crystal X-ray crystallography is unparalleled. It provides an absolute, high-resolution three-dimensional picture of the molecule, resolving ambiguities that can persist even after thorough spectroscopic analysis by MS and NMR. While MS confirms the mass and NMR maps the connectivity, crystallography delivers the ultimate proof, revealing precise bond lengths, bond angles, and intermolecular interactions. For any drug development program built upon this critical scaffold, the certainty provided by X-ray crystallography is the essential foundation for success.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 5. 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 6-Halobenzothiazoles
Abstract
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the carbon-carbon bonds necessary to functionalize this core.[2][3] However, the successful coupling of 6-halobenzothiazoles is not trivial; it is highly dependent on the judicious selection of a catalytic system. This guide provides a comparative analysis of common catalysts, moving beyond mere protocols to explain the causal relationships between catalyst structure, substrate reactivity, and reaction outcomes. We will dissect the performance of traditional palladium-phosphine complexes, modern bulky biarylphosphine and N-heterocyclic carbene (NHC) systems, ligand-free methodologies, and cost-effective nickel catalysts, supported by experimental data and field-proven insights.
Introduction: The Significance of the Benzothiazole Core
Benzothiazole derivatives are of immense scientific interest due to their wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][4] The synthesis of 6-arylbenzothiazoles, in particular, is a key strategy in drug discovery for creating novel molecular entities with enhanced therapeutic potential.[5][6] The Suzuki-Miyaura reaction is the preeminent tool for this transformation, prized for its mild reaction conditions and tolerance of a vast array of functional groups.[7]
However, heteroaryl halides like 6-halobenzothiazoles present unique challenges. The electron-rich nature of the heterocyclic ring and the potential for the heteroatom to coordinate with and inhibit the metal catalyst can complicate the reaction.[8][9] Furthermore, the reactivity of the C-X bond (where X = Cl, Br, I) varies significantly, necessitating tailored catalytic systems for efficient coupling. This guide aims to demystify catalyst selection for this important class of substrates.
The Mechanistic Blueprint: The Suzuki-Miyaura Catalytic Cycle
To make informed choices, one must first understand the fundamental mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium (or nickel) center that cycles between its 0 and +2 oxidation states.[2][10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halobenzothiazole. This is often the rate-limiting step, and its efficiency is highly dependent on the halogen (I > Br > Cl) and the catalyst's electronic and steric properties.[3]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide. The base is crucial for forming the "ate" complex of the boronic acid, which facilitates this step.[2][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Catalytic Systems
The "catalyst" is rarely just the palladium source; it is a system comprising the metal precatalyst and, crucially, the ligand that dictates its reactivity.
Palladium Catalysts with Phosphine Ligands
-
Traditional Phosphines (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, versatile, and air-stable precatalyst. It has been successfully used for the coupling of 2-amino-6-bromobenzothiazoles.[5][6]
-
Expertise & Experience: While reliable for reactive substrates like aryl bromides and iodides, Pd(PPh₃)₄ often requires higher temperatures and catalyst loadings. Its efficacy drops significantly for less reactive aryl chlorides due to the slower rate of oxidative addition.
-
-
Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands have revolutionized Suzuki couplings.[13]
-
Causality: Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step.[10][14] The electron-donating nature of the ligand further accelerates this crucial step and also facilitates the final reductive elimination.[14] This makes them exceptionally effective for challenging substrates, including heteroaryl chlorides.
-
Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands
NHCs (e.g., IMes, SIMes) are strong sigma-donating ligands that form very stable bonds with palladium.[11]
-
Expertise & Experience: This high stability translates to longer catalyst lifetimes, making them resistant to decomposition at high temperatures. NHC-Pd complexes are particularly adept at activating stubborn C-Cl bonds.[11][15] In some cases, the choice between different NHC ligands can even control which site of a di-halogenated substrate reacts, offering orthogonal chemoselectivity.[16]
Ligand-Free Palladium Systems
Intriguingly, high yields have been achieved for hindered benzothiazole substrates using palladium sources like Pd₂(dba)₃ without any external phosphine or NHC ligand.[9]
-
Causality: The proposed mechanism involves the benzothiazole substrate itself acting as a ligand.[9] The nitrogen atom of the benzothiazole ring coordinates to the palladium center, forming a palladacycle intermediate. This intramolecular coordination facilitates the otherwise difficult oxidative addition step, a phenomenon known as directing group assistance. This approach is elegant and cost-effective, avoiding the need for expensive, air-sensitive ligands.[9]
Nickel-Based Catalysts
Nickel catalysts are gaining traction as a cost-effective and highly reactive alternative to palladium.[17]
-
Expertise & Experience: Nickel is more earth-abundant and significantly cheaper than palladium.[18] From a reactivity standpoint, nickel catalysts often excel where palladium falters, showing remarkable efficacy for the coupling of unreactive electrophiles like aryl chlorides and even phenol derivatives (carbamates, sulfamates).[18][19] The use of green solvents like 2-Me-THF with nickel catalysts further enhances their appeal for industrial applications.[18]
Data-Driven Comparison: Performance in Action
The following table summarizes experimental data from the literature, providing a direct comparison of different catalytic systems for the Suzuki coupling of 6-halobenzothiazoles.
| 6-Halobenzothiazole Substrate | Arylboronic Acid/Ester | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate | [5] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 95 | 31 | 64% | [5][6] |
| 2-Amino-6-bromobenzothiazole | 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 95 | 31 | High | [6] |
| 2'‐Bromo‐2‐aryl benzothiazole | Phenylboronic acid | Pd₂(dba)₃ (Ligand-free) | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 83% | [9] |
| 2'‐Bromo‐2‐aryl benzothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (Ligand-free) | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 99% | [9] |
| 4-Bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98% | [20] |
| 4-Bromobenzothiazole | 2-Thiopheneboronic acid | Pd(OAc)₂ + RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 85% | [20] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole* | 2-Naphthylboronic acid | Pd₂(dba)₃ + IMes | Cs₂CO₃ | Dioxane | 100 | 15 | ~96% | [21] |
Note: Data for the closely related benzimidazole core is included to illustrate the performance of an NHC-based system.
Field-Proven Experimental Protocol
This protocol describes a general, self-validating method for the ligand-free Suzuki coupling of a 6-bromobenzothiazole derivative, adapted from established literature.[9]
Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling of 6-halobenzothiazoles.
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 6-bromobenzothiazole substrate (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd₂(dba)₃ (2-5 mol%), and sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Causality: Using an oven-dried flask minimizes atmospheric moisture, which can contribute to the unwanted decomposition (protodeborylation) of the boronic acid. The stoichiometry ensures a slight excess of the boronic acid to drive the reaction to completion.
-
-
Solvent Addition:
-
Add 1,4-dioxane and deionized water to the flask (typically in a 2:1 or 1:1 ratio, e.g., 6 mL dioxane, 3 mL water).
-
Causality: A mixed solvent system is often essential. Dioxane or THF solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation.
-
-
Degassing:
-
Seal the flask with a septum and bubble argon or nitrogen gas through the reaction mixture for 5-10 minutes.
-
Trustworthiness: This step is critical for a self-validating protocol. Oxygen can oxidize and deactivate both the active Pd(0) catalyst and any phosphine ligands (if used), leading to failed or low-yielding reactions. Thorough degassing ensures an inert atmosphere.
-
-
Reaction:
-
Place the flask under a positive pressure of argon or nitrogen and heat the mixture to reflux (approx. 100 °C) with vigorous stirring for the required time (typically 4-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x).
-
Causality: The extraction separates the desired organic product from the inorganic base and salts.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Causality: Chromatography removes unreacted starting materials, homocoupled byproducts, and other impurities to yield the pure desired compound.
-
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Ineffective degassing leading to catalyst oxidation.
-
Solution: Ensure the solvent is sparged with inert gas before addition and that the reaction mixture is thoroughly degassed before heating.
-
Cause: The chosen base is not optimal.
-
Solution: For sensitive substrates, a weaker base like K₂CO₃ or a fluoride source like KF might be necessary. For challenging couplings, a stronger base like K₃PO₄ may be required.
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid decomposes back to the corresponding arene under the basic, aqueous conditions, a common side reaction for electron-deficient or heteroaryl boronic acids.[3][22]
-
Solution: Use potassium trifluoroborate salts (Ar-BF₃K) instead of boronic acids, as they are more stable.[3] Alternatively, using a milder base like KF or minimizing the amount of water can suppress this side reaction. The development of precatalysts that rapidly form the active species also helps, as it allows the coupling to occur before the boronic acid decomposes.[22]
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative coupling of two boronic acid molecules.
-
Solution: This often points to the presence of oxygen. More rigorous degassing is the primary solution.
-
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of 6-halobenzothiazoles is a powerful synthetic tool, but its success hinges on a rational, evidence-based approach to catalyst selection.
-
For 6-bromobenzothiazoles , traditional Pd(PPh₃)₄ or ligand-free Pd₂(dba)₃ systems offer a reliable and cost-effective starting point.
-
For the more challenging 6-chlorobenzothiazoles , catalyst systems based on bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos) or NHC ligands are essential to achieve efficient oxidative addition.
-
Nickel catalysts represent a promising and economical alternative, particularly for large-scale synthesis and for activating otherwise inert C-Cl bonds.
The continued development of more active and stable catalysts, coupled with advancements in flow chemistry and photocatalysis, will undoubtedly expand the synthetic chemist's toolkit, enabling even more complex and innovative benzothiazole derivatives to be synthesized with greater efficiency and sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. wwjmrd.com [wwjmrd.com]
- 13. scribd.com [scribd.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 6-Arylbenzo[d]thiazoles by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the meticulous confirmation of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of methodologies for assessing the purity of synthesized 6-arylbenzo[d]thiazoles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. We will focus on the utility and practical application of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, while also presenting a comparative analysis with other common techniques. The experimental choices and protocols herein are explained with a focus on scientific causality to ensure a self-validating and trustworthy approach.
The Synthetic Landscape and the Inevitability of Impurities
The synthesis of 6-arylbenzo[d]thiazoles typically involves the condensation of 2-amino-5-arylthiophenol with an appropriate aldehyde, followed by an oxidative cyclization. A common synthetic route is the Jacobson-Hugershoff reaction. Given the multi-step nature of these syntheses, the final product is often accompanied by a variety of impurities. These can include unreacted starting materials, reaction intermediates, by-products from side reactions, and degradation products. The structural similarity of these impurities to the final product often makes their separation and quantification a significant analytical challenge.
HPLC as the Gold Standard for Purity Determination
For the analysis of non-volatile and thermally labile compounds like many 6-arylbenzo[d]thiazoles, HPLC, particularly reverse-phase HPLC, is the method of choice. Its high resolving power, sensitivity, and quantitative accuracy make it superior to many other techniques for this specific application.
The Rationale Behind Method Selection
The decision to employ reverse-phase HPLC is grounded in the physicochemical properties of 6-arylbenzo[d]thiazoles. These molecules possess a moderate to high degree of lipophilicity due to the presence of the fused aromatic rings and the aryl substituent. This characteristic allows for effective retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
The inclusion of a UV detector is based on the strong chromophoric nature of the benzothiazole ring system, which typically exhibits significant absorbance in the UV region (around 254-320 nm), allowing for sensitive detection of the analyte and related impurities.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a robust starting point for the purity assessment of a novel 6-arylbenzo[d]thiazole.
Objective: To develop and validate an HPLC method for determining the purity of a synthesized 6-arylbenzo[d]thiazole.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Synthesized 6-arylbenzo[d]thiazole sample
-
Reference standard of the 6-arylbenzo[d]thiazole (if available)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 6-arylbenzo[d]thiazole.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases using an ultrasonicator or an inline degasser to prevent bubble formation in the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution is often necessary to resolve closely eluting impurities. A typical gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound. A common starting point is 254 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Rationale for Key Parameters:
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any basic sites on the analyte or impurities, leading to sharper peaks and improved peak shape.
-
Gradient Elution: A gradient is crucial for separating compounds with a wide range of polarities, which is often the case with synthetic mixtures. It allows for the elution of more polar impurities early in the run and more non-polar impurities later.
-
Column Temperature: Maintaining a constant column temperature ensures reproducible retention times.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the purity assessment of 6-arylbenzo[d]thiazoles using HPLC.
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, a comprehensive purity assessment may involve orthogonal techniques to provide a more complete picture.
| Technique | Principle | Advantages for 6-Arylbenzo[d]thiazoles | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, quantitative, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, can be destructive. |
| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection. | Provides molecular weight information, excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons to elucidate molecular structure. | Provides structural information, can identify and quantify impurities if their signals are resolved. | Lower sensitivity compared to HPLC, complex spectra can make quantification difficult, requires pure reference standards for accurate quantification. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. A sharp melting point is indicative of high purity. | Insensitive to small amounts of impurities, not quantitative, some impurities may not depress the melting point. |
Data Presentation: A Hypothetical Comparison
To illustrate the comparative power of these techniques, consider the analysis of a synthesized batch of a hypothetical 6-arylbenzo[d]thiazole.
| Analytical Technique | Result | Interpretation |
| HPLC-UV | Purity: 98.5% (Two minor impurity peaks at 0.8% and 0.7%) | The primary method for quantitative purity assessment. |
| GC-MS | No volatile impurities detected. | Confirms the absence of low molecular weight starting materials or solvents. |
| ¹H NMR | Spectrum consistent with the desired structure. Minor unidentifiable peaks in the baseline. | Confirms the identity of the main component. The low signal-to-noise for impurities limits quantification. |
| Melting Point | 155-158 °C | A relatively narrow range, suggesting good purity, but lacks the quantitative resolution of HPLC. |
Trustworthiness Through a Self-Validating System
A described protocol is only as reliable as its validation. To ensure the trustworthiness of the HPLC method, the following validation parameters should be considered, in line with guidelines from the International Council for Harmonisation (ICH).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from any impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the sample with a known amount of a reference standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Logical Relationship of Validation Parameters
Caption: Interdependence of key validation parameters for a robust HPLC purity assessment method.
Conclusion
The purity assessment of synthesized 6-arylbenzo[d]thiazoles is a critical step in their development for research and pharmaceutical applications. While techniques like GC-MS, NMR, and melting point analysis provide valuable, often complementary, information, reverse-phase HPLC stands out as the most robust, sensitive, and quantitative method for this class of compounds. The detailed protocol and validation considerations provided in this guide offer a comprehensive framework for researchers to confidently and accurately determine the purity of their synthesized materials, ensuring the integrity and reliability of their subsequent studies.
A Researcher's Guide to Mechanistic Validation: Palladium-Catalyzed Functionalization of 6-Iodobenzo[d]thiazole vs. Alternative Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged structure is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 6-Iodobenzo[d]thiazole stands out as a pivotal building block, offering a reactive handle for introducing molecular diversity through modern synthetic methodologies.
This guide provides an in-depth validation of the mechanisms for the most powerful palladium-catalyzed cross-coupling reactions utilizing this compound. We will dissect the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Furthermore, we will present a head-to-head comparison with alternative de novo synthetic strategies that build the benzothiazole ring system from the ground up. This comparative analysis, supported by experimental data and detailed protocols, is designed to empower researchers to select the most efficient and logical synthetic path for their specific research objectives.
Part 1: Mechanistic Deep Dive: Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and highly chemoselective methods for forming carbon-carbon and carbon-heteroatom bonds.[3] For a substrate like this compound, the carbon-iodine bond is the site of reaction, its high reactivity making it an excellent electrophilic partner in these transformations.[4] The general mechanism for these reactions follows a canonical catalytic cycle, which we will validate for our specific substrate.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl and vinyl-aryl structures. Its robustness, mild conditions, and the commercial availability of a vast library of boronic acids make it a first-choice for library synthesis in drug discovery.[5]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is the rate-determining step and is highly efficient for aryl iodides. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. The final reductive elimination step yields the desired 6-arylbenzo[d]thiazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Self-Validating Experimental Protocol: Synthesis of 2-Amino-6-(p-tolyl)benzo[d]thiazole [6][7]
-
Reaction Setup: To a dry round-bottom flask, add 2-amino-6-bromobenzo[d]thiazole (1.0 mmol, as a proxy for the iodo-variant), p-tolylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane (10 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes to prevent oxidative deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 95 °C and stir for up to 31 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Table 1: Representative Data for Suzuki Coupling of 2-Amino-6-bromobenzothiazole [6][7]
| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 31 | 71 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 31 | 64 |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 31 | 75 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid ester | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 31 | 82 |
Note: Data is for the 6-bromo derivative, which serves as a reliable model. Reactions with 6-iodo derivatives are typically faster and may proceed under milder conditions.
The Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages
The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[4] These structures are valuable intermediates and are found in many pharmaceuticals and advanced materials. The reaction is prized for its mild conditions, often proceeding at room temperature for highly reactive substrates like aryl iodides.[4]
Mechanistic Rationale: The reaction operates via a dual catalytic cycle involving both palladium and copper.[4] The palladium cycle mirrors the Suzuki reaction: oxidative addition of this compound to Pd(0) forms the Pd(II) intermediate. Concurrently, in the copper cycle, copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide. This intermediate undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination furnishes the 6-alkynylbenzo[d]thiazole and regenerates the Pd(0) catalyst. The copper co-catalyst is crucial for facilitating the transmetalation at low temperatures.[4]
Diagram 2: Dual Catalytic Cycle of the Sonogashira Reaction
Self-Validating Experimental Protocol: General Procedure for Aryl Iodides [4][8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or N₂), combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Base: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of a solvent like THF with an amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature. The high reactivity of the C-I bond often allows the reaction to complete within 1.5 to 3 hours.[4][8] Monitor progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with aqueous NH₄Cl or 2M HCl.[8]
-
Purification: Separate the organic phase, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[4]
Table 2: Typical Performance for Sonogashira Coupling with Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 95 |
| 4-Iodoanisole | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 98 |
| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 91[8] |
| Heterocyclic Iodides | Various | Pd(OAc)₂/SPhos | (Cu-free) | K₂CO₃ | 90 | >90[9] |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction is a cornerstone of medicinal chemistry, as the aniline and related moieties are present in a vast number of pharmaceuticals.[11]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but with key differences in the transmetalation step. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex reacts with the amine. A strong, non-nucleophilic base is required to deprotonate the amine either before or after coordination to the palladium center, forming a palladium-amido complex. The final reductive elimination step forms the C-N bond of the product and regenerates the Pd(0) species. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can otherwise be slow.[10]
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Self-Validating Experimental Protocol: General Procedure [12][13]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XantPhos, 5-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-3.0 equiv).
-
Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the primary or secondary amine (1.1-1.5 equiv).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromoflavone | 4-Methoxyaniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 95[12] |
| 6-Bromoflavone | Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 50[12] |
| 4-Iodo-3-methyl-1H-indazole | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3,6-Dibromocarbazole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85 |
Part 2: A Comparative Analysis of Alternative De Novo Syntheses
While functionalization of a pre-formed halo-benzothiazole is powerful, an alternative paradigm involves constructing the heterocyclic ring system from simpler precursors. The most common approach is the condensation of a 2-aminothiophenol with a suitable electrophile.[14][15]
Condensation of 2-Aminothiophenol with Aldehydes
This is a classic and widely used method for synthesizing 2-substituted benzothiazoles.[15]
Mechanistic Rationale: The reaction proceeds via the initial nucleophilic attack of the amino group of 2-aminothiophenol on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (thiazoline precursor). The crucial step is the intramolecular cyclization, where the thiol group attacks the imine carbon. Finally, an oxidative aromatization step, often facilitated by an oxidant or air, yields the stable 2-substituted benzothiazole product.[1]
Diagram 4: Mechanism of Benzothiazole Synthesis via Condensation
Modern and Greener Alternatives
Recent advancements have focused on improving the efficiency and environmental footprint of the condensation reaction.[16] Methods employing microwave irradiation, ultrasound, and eco-friendly catalysts have emerged as powerful alternatives to conventional heating.[14][16]
Table 4: Performance Comparison of Benzothiazole Synthesis Methods [1][14][15][16]
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94[14][15] |
| Microwave-Assisted | Amberlite IR120 resin | - | 85 | 5 - 10 min | 88 - 95[14] |
| Ultrasound-Assisted | None (Catalyst-free) | None (Solvent-free) | Room Temp | 20 min | 65 - 83[16] |
| Heterogeneous Catalyst | SnP₂O₇ | - | - | 8 - 35 min | 87 - 95[15] |
These modern methods offer significant advantages, including drastically reduced reaction times, higher yields, and the avoidance of harsh solvents and catalysts, aligning with the principles of green chemistry.[15]
Part 3: Head-to-Head Comparison & Application Strategy
Choosing between late-stage functionalization of this compound and de novo synthesis is a critical decision driven by the specific goals of the research program.
Table 5: Decision Matrix for Synthetic Strategy
| Feature | Cross-Coupling of 6-Iodobenzothiazole | De Novo Synthesis (e.g., Condensation) |
| Core Application | Library synthesis, late-stage functionalization, SAR studies. | Bulk synthesis of a core scaffold, early-stage synthesis. |
| Substrate Scope | Very broad; depends on commercially available coupling partners. | Broad for aldehydes; can be limited for other electrophiles. |
| Functional Group Tolerance | Generally high, especially for Suzuki and Sonogashira.[4][5] | Moderate; sensitive groups may not tolerate oxidative conditions. |
| Predictability & Reliability | Highly predictable and reliable for aryl iodides. | Can be substrate-dependent; yields may vary. |
| Starting Material Cost | 6-Iodobenzothiazole can be more expensive. | 2-Aminothiophenols are generally cheaper. |
| Atom Economy | Lower; involves loss of I, B(OH)₂, or H from amine. | Higher; primary byproduct is water. |
| 'Green' Credentials | Relies on precious metal catalysts and organic solvents. | Modern methods can be solvent-free and catalyst-free.[16] |
Expert Insights: Choosing the Right Path
-
For Lead Optimization and SAR: When you have a core benzothiazole structure and need to rapidly explore a wide range of substituents at the 6-position to build a structure-activity relationship (SAR), the cross-coupling of this compound is the superior strategy . The modularity of this approach allows for the parallel synthesis of a large library of analogues by simply changing the boronic acid, alkyne, or amine coupling partner.
-
For Scale-Up and Process Chemistry: When a specific 2,6-disubstituted benzothiazole has been identified as a promising candidate and needs to be synthesized on a larger scale, a de novo synthesis is often more practical and cost-effective . A route starting from a substituted 2-aminothiophenol and a corresponding aldehyde would likely be more economical and have a better atom economy and environmental profile, especially if a modern, greener protocol is employed.
Conclusion
The functionalization of the benzothiazole core via palladium-catalyzed cross-coupling of this compound is a robust, reliable, and exceptionally versatile strategy for generating molecular diversity. The well-understood mechanisms of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a predictable platform for the synthesis of novel derivatives. These methods stand as the gold standard for late-stage functionalization and library synthesis in drug discovery.
Concurrently, classical and modern de novo synthesis methods, particularly the condensation of 2-aminothiophenols, offer a powerful and often more economical alternative for the large-scale production of specific target molecules. The advent of microwave and ultrasound-assisted protocols has made these routes highly efficient and environmentally benign.
Ultimately, the choice of synthetic strategy is not a matter of one being universally better, but rather a strategic decision based on the specific objective at hand. A thorough understanding of the underlying mechanisms and comparative performance, as detailed in this guide, is essential for making an informed and effective choice.
References
- 1. benchchem.com [benchchem.com]
- 2. BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to the In Vitro Efficacy of 6-Substituted Benzothiazole Analogs
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its bicyclic system, comprising a benzene ring fused to a thiazole ring, offers a versatile template for chemical modification. Among the various positions on this scaffold, the C-6 position has emerged as a critical site for substitution, profoundly influencing the biological activity of the resulting analogs.[1][2] Literature reveals that modifications at this position can modulate a compound's potency and selectivity across diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4][5]
This guide provides an in-depth, objective comparison of the in vitro efficacy of different 6-substituted benzothiazole analogs. By synthesizing experimental data from peer-reviewed literature, we will explore the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and neuroprotective properties, offering a valuable resource for researchers and drug development professionals.
Comparative In Vitro Efficacy: A Multifaceted Profile
The nature of the substituent at the 6-position—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role in the molecule's interaction with biological targets. Here, we dissect the performance of various analogs based on their intended therapeutic application.
Anticancer Activity
6-Substituted benzothiazoles have demonstrated significant potential as anticancer agents, often exerting their effects by inhibiting key enzymes like protein kinases, inducing apoptosis, and arresting the cell cycle.[3][6][7] The choice of substituent at the 6-position is crucial for tuning the cytotoxic potency against various cancer cell lines.
A key mechanistic insight is the ability of these compounds to modulate critical intracellular signaling pathways. For instance, inhibition of the PI3K/Akt pathway, which is frequently hyperactivated in cancer, is a common mechanism that leads to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by 6-substituted benzothiazoles.
Quantitative Comparison of In Vitro Anticancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 6-substituted analogs against prominent human cancer cell lines, providing a clear comparison of their potency.
| 6-Substituent | Other Key Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| -NO₂ | 2-(4-fluorobenzylidene)-thiazolidine-2,4-dione | MCF-7 (Breast) | 3.84 | [3] |
| HCT-116 (Colon) | 5.61 | [3] | ||
| HEPG-2 (Liver) | 7.92 | [3] | ||
| -NO₂ | 2-(3,4,5-trimethoxybenzylidene)-thiazolidine-2,4-dione | MCF-7 (Breast) | 6.11 | [3] |
| -Cl | 2-(dichlorophenyl)thiourea | HOP-92 (Lung) | 0.0718 | [6] |
| -Cl | N-(4-nitrobenzyl) | A549 (Lung) | Potent derivative | [1] |
| -F | Hydrazone derivative | HeLa (Cervical) | 2.41 | [1][8] |
| COS-7 (Kidney) | 4.31 | [1][8] | ||
| -OCH₃ | 2-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl) | MCF-7 (Breast) | Potent derivative | [1] |
| -H | 2-(4-aminophenyl) | MCF-7 (Breast) | 0.024 | [1] |
| -NH₂ | Quinazolin-4(3H)-one hybrid | A549 (Lung) | 0.44 | [7] |
| -OCH₃ | Methoxybenzamide derivative | Various | 1.1 - 8.8 | [9] |
Key Structure-Activity Relationship (SAR) Observations for Anticancer Activity:
-
Electron-Withdrawing Groups (EWGs): The presence of a 6-nitro (-NO₂) group consistently imparts potent anticancer activity, particularly when combined with other pharmacophores like thiazolidinedione.[3] Halogen substituents such as chloro (-Cl) and fluoro (-F) at the 6-position also contribute significantly to cytotoxicity.[1][6][9]
-
Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups at the 6-position can enhance anticancer activity, suggesting that a balance of electronic properties is beneficial.[1][6]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as quinazolinone, with a 6-aminobenzothiazole can lead to highly potent compounds that inhibit multiple signaling pathways like ALK/PI3K/AKT.[7]
-
Substituents at C-2: The group at the C-2 position works in concert with the C-6 substituent. Aryl groups with specific substitution patterns are crucial for high potency.[1][3]
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[4][10][11] The 6-substituent is a key determinant of the potency and breadth of antimicrobial action.
Quantitative Comparison of In Vitro Antimicrobial Efficacy
The table below presents the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial effectiveness, for representative compounds.
| 6-Substituent | Other Key Modifications | Microorganism | MIC (µg/mL) | Reference |
| -NO₂ | 2-amino acetate metal complexes | S. aureus | Highly active | [12] |
| -NO₂ | Various aryl substitutions | P. aeruginosa | Potent activity | |
| -Cl | Thiazolidinone hybrid | Various bacteria & fungi | 12.5 - 100 | [13] |
| -Cl | Azo dye hybrid | S. typhimurium, K. pneumonia | 25 - 50 | [11] |
| -F | 2,6-disubstituted derivative | M. catarrhalis | 4 | [11] |
| -H | Thiazolidinone hybrid | C. albicans (Antifungal) | Active | [10] |
Key Structure-Activity Relationship (SAR) Observations for Antimicrobial Activity:
-
Nitro Group: The 6-nitro substitution is a powerful feature for antibacterial activity, with several studies reporting potent effects against both Gram-positive and Gram-negative bacteria.[12][14]
-
Halogens: Halogen atoms, particularly chlorine (-Cl) and fluorine (-F), at the 6-position are consistently associated with enhanced antibacterial efficacy.[1][11]
-
Hybrid Structures: Combining the 6-substituted benzothiazole core with other heterocyclic systems like thiazolidinone or thiadiazole often results in synergistic activity, leading to lower MIC values.[10][13]
Neuroprotective Activity
Recent studies have highlighted the potential of benzothiazole analogs in the context of neurodegenerative diseases like Alzheimer's.[15][16][17] Their mechanism of action often involves antioxidant properties and the modulation of key enzymes to protect neurons from oxidative stress-induced damage.
One crucial mechanism is the enhancement of catalase activity. Catalase is an antioxidant enzyme that protects cells from the damaging effects of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Certain benzothiazole analogs have been shown to modulate catalase, boosting its neuroprotective role.[15][16]
Comparison of In Vitro Neuroprotective Effects
| Compound ID | 6-Substituent | Assay/Model | Key Finding | Reference |
| 6b, 6c, 6d | Varied (Not specified) | H₂O₂ induced stress in U87 MG cells | Enhanced catalase activity up to 90% | [15][16] |
| 6b, 6c, 6d | H₂O₂ induced stress in U87 MG cells | Increased neuronal cell viability | [15][16] | |
| Riluzole | -OCF₃ | N/A (Clinical drug) | Acts as a neuroprotective agent | [17] |
Key Structure-Activity Relationship (SAR) Observations for Neuroprotective Activity:
-
Catalase Modulation: Specific, low molecular weight benzothiazole analogs have been identified that can enhance catalase activity, thereby protecting neuronal cells from ROS-mediated damage.[15][16]
-
Drug Repurposing: Riluzole, a clinically approved drug for amyotrophic lateral sclerosis (ALS) featuring a 6-trifluoromethoxy substituent, underscores the neuroprotective potential of this scaffold.[17]
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of comparative efficacy data hinges on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
General Synthesis of 2-Amino-6-Substituted Benzothiazoles
The Hugerschoff reaction is a versatile method for synthesizing the 2-aminobenzothiazole core.[1]
-
Reactant Preparation: Dissolve the appropriately substituted 4-aniline (10 mmol) and a thiocyanate salt (e.g., potassium thiocyanate, 30 mmol) in a suitable solvent like glacial acetic acid (20 mL).
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of bromine (10 mmol) in the same solvent dropwise, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Pour the mixture into a large volume of water. Neutralize with an aqueous ammonia solution to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-amino-6-substituted benzothiazole.
In Vitro Anticancer Efficacy: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 6-substituted benzothiazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility: MIC Determination
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in DMSO.
-
Agar Plate Preparation: Add a specific volume of each compound dilution to molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) to achieve the final desired concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
The evidence strongly indicates that the 6-position of the benzothiazole ring is a strategic handle for tuning in vitro efficacy. The introduction of electron-withdrawing groups like nitro and halogens is a consistently effective strategy for enhancing both anticancer and antimicrobial activities. Conversely, the scaffold also accommodates electron-donating groups and can be hybridized with other pharmacologically active moieties to create highly potent and selective agents. The emerging neuroprotective properties of certain analogs open new avenues for research in neurodegenerative diseases.
Future research should focus on synthesizing novel analogs with diverse 6-substituents to further refine the structure-activity relationship. A critical next step will be to optimize the lead compounds identified from in vitro studies for improved pharmacokinetic properties (ADME/Tox) to ensure their potential for in vivo efficacy and clinical translation. The development of multi-target ligands, particularly in oncology and neurodegeneration, represents a promising strategy for creating next-generation therapeutics based on the versatile 6-substituted benzothiazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. tandfonline.com [tandfonline.com]
- 10. jocpr.com [jocpr.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmark Cross-Coupling Reactions of 6-Iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The ability to functionalize the 6-position of the benzothiazole core is crucial for the modulation of its physicochemical and pharmacological properties. Among the various precursors, 6-Iodobenzo[d]thiazole stands out as a versatile substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.
This guide provides a comparative analysis of benchmark studies for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 6-halobenzo[d]thiazole derivatives. By presenting supporting experimental data and explaining the causality behind experimental choices, this document aims to empower researchers to select the most appropriate synthetic strategy for their specific needs.
The Strategic Importance of the 6-Position
Functionalization at the 6-position of the benzothiazole ring system allows for the introduction of diverse substituents that can profoundly influence a molecule's properties. For instance, in drug discovery, aryl groups introduced at this position can modulate receptor binding affinity and selectivity, while amino groups can improve solubility and pharmacokinetic profiles. In materials science, extending the π-conjugation through this position can be leveraged to tune the optical and electronic properties of organic semiconductors and fluorescent probes.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N) and the nature of the coupling partners. Below, we compare the performance of four major palladium-catalyzed cross-coupling reactions with 6-halobenzothiazole substrates, providing representative experimental data for each.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. Its advantages include the commercial availability of a vast array of boronic acids and esters, high functional group tolerance, and the use of inorganic bases that are generally easy to remove.
Expertise & Experience: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is critical. For heteroaryl halides like 6-iodobenzothiazole, the use of phosphine ligands is essential to stabilize the palladium catalyst and promote the catalytic cycle. The selection of the base and solvent system is also crucial; a biphasic system (e.g., toluene/water) with a soluble base like potassium carbonate or potassium phosphate often proves effective.
Trustworthiness: A well-designed Suzuki protocol will demonstrate high conversion of the starting material with minimal side products, such as homocoupling of the boronic acid or dehalogenation of the starting material.
Quantitative Data Comparison: Suzuki-Miyaura Coupling of 6-Bromo-2-aminobenzothiazole [1][2]
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | Reflux | - | 64[1] |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | 31 | High |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | - |
Experimental Protocol: Suzuki-Miyaura Coupling [1]
-
To a reaction vessel containing 2-amino-6-bromobenzothiazole (1.0 equiv), add the arylboronic acid or ester (1.1 equiv) and potassium phosphate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add the appropriate solvent (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 95 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodobenzo[d]thiazole
As a Senior Application Scientist, my priority is to empower fellow researchers with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 6-Iodobenzo[d]thiazole, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a halogenated heterocyclic compound that requires careful management due to its irritant properties.
The primary risks associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| GHS Hazard Information for this compound | |
| Pictogram |
|
| Signal Word | Warning [1][2] |
| Hazard Statements | H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P280: Wear protective gloves/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] |
Expert Insight: The key structural feature dictating this compound's disposal pathway is the carbon-iodine bond. This classifies this compound as a halogenated organic compound . This classification is critical because environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), often impose strict controls on the disposal of halogenated organic compounds (HOCs), frequently prohibiting their disposal in landfills.[5]
Standard Operating Procedure (SOP) for Disposal
The disposal of this compound must be systematic to ensure safety and compliance. The following protocol is a self-validating system, where each step logically follows from the compound's chemical properties and regulatory requirements.
Step 1: Waste Segregation
Causality: The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while co-mingling different categories of hazardous waste complicates the final disposal process and can violate regulatory mandates.
Protocol:
-
Designate a specific waste container exclusively for Halogenated Organic Waste . This container must be kept separate from non-halogenated organic waste (e.g., acetone, hexane) and inorganic/aqueous waste (e.g., acids, bases).[6][7]
-
Solid this compound waste, including contaminated personal protective equipment (PPE) like gloves or weigh boats, should be placed directly into this container.
-
If this compound is dissolved in a solvent, the entire solution is classified as halogenated waste and must be collected in the appropriate liquid halogenated waste container.
Step 2: Container Selection and Labeling
Causality: The integrity of the waste container is paramount to prevent leaks and environmental contamination. Proper labeling is a non-negotiable safety and regulatory requirement, ensuring that all personnel can identify the contents and associated hazards.
Protocol:
-
Container Choice: Use a chemically resistant, high-density polyethylene (HDPE) or similar plastic container with a secure, screw-top lid.[8] Crucially, avoid using metal containers , as some halogenated compounds can degrade to form acidic byproducts (e.g., hydroiodic acid) that corrode metal, leading to container failure.[9]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "Waste: this compound ".[7] If it is part of a mixture, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[7]
Step 3: Accumulation and Storage
Causality: Safe temporary storage within the laboratory, known as a Satellite Accumulation Area (SAA), is regulated to minimize risks of spills, exposure, and unauthorized access.
Protocol:
-
Store the sealed waste container in a designated and secondary-contained SAA, such as within a fume hood or a dedicated, ventilated chemical storage cabinet.[9]
-
The container must be kept closed at all times except when you are actively adding waste.[7]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]
Step 4: Final Disposal
Causality: Due to its classification as a halogenated organic compound, this compound is not suitable for drain or standard trash disposal. The environmentally preferred and often legally required method is high-temperature incineration, which ensures the complete destruction of the molecule.
Protocol:
-
Once the waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Do not attempt to treat or neutralize the waste yourself. The accepted disposal method for halogenated organic waste is incineration at a licensed hazardous waste treatment facility.[6]
Emergency Procedures: Spill and Exposure Management
Small Spill (Contained, <100 mL liquid or a few grams solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials into the waste container.
-
Seal and label the container for disposal as halogenated waste.[7]
Large Spill:
-
Evacuate the laboratory immediately and alert others.[7]
-
If possible and safe to do so, close the laboratory door to contain vapors.
-
Contact your institution's EHS or emergency response team immediately.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
References
- 1. This compound | 654070-00-5 [sigmaaldrich.com]
- 2. This compound | 654070-00-5 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. p2infohouse.org [p2infohouse.org]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
